Umbralisib
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCFHHAEHNCFT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337137 | |
| Record name | Umbralisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
~100 mg/ml | |
| Record name | Umbralisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14989 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1532533-67-7 | |
| Record name | Umbralisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbralisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14989 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Umbralisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UMBRALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
139-142 | |
| Record name | Umbralisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14989 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Umbralisib: A Technical Guide to the Dual PI3K Delta and Casein Kinase 1 Epsilon Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (formerly TGR-1202) is a potent, orally bioavailable, dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key assays. This compound was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[3][4] However, this approval was later withdrawn in June 2022 due to safety concerns.[5]
Core Mechanism of Action
This compound exerts its therapeutic effects through the simultaneous inhibition of two distinct signaling pathways implicated in the pathogenesis of B-cell malignancies.
PI3K Delta Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and migration. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell cancers.[5][6] this compound is a highly selective inhibitor of PI3Kδ. Preclinical analyses have demonstrated that this compound exhibits over 1,500-fold greater selectivity for PI3Kδ over the α and β isoforms and approximately 225-fold greater selectivity over the γ isoform.[7][8] By inhibiting PI3Kδ, this compound disrupts downstream signaling, including the activation of AKT, leading to decreased proliferation and survival of malignant B-cells.[9]
Casein Kinase 1 Epsilon Inhibition
This compound is unique among PI3K inhibitors in its ability to also inhibit casein kinase 1 epsilon (CK1ε).[2][10] CK1ε is a serine/threonine kinase involved in the regulation of oncoprotein translation, including c-Myc, and plays a role in the Wnt/β-catenin signaling pathway.[7][11] The inhibition of CK1ε by this compound is believed to contribute to its anti-cancer activity and may also modulate its safety profile, potentially accounting for lower rates of immune-mediated toxicities compared to other PI3K inhibitors.[7]
Quantitative Data Summary
Biochemical and Cellular Activity
| Parameter | Value | Notes |
| PI3Kδ Inhibition (EC50) | 22.2 nM | [1] |
| CK1ε Inhibition (EC50) | 6.0 µM | [1] |
| PI3Kδ Selectivity | >1,500-fold vs. PI3Kα/β; ~225-fold vs. PI3Kγ | [7][8] |
| Cell Proliferation Inhibition (Human whole blood CD19+ cells) | IC50: 100-300 nM | [1] |
| p-AKT (Ser473) Inhibition | Concentration-dependent in human lymphoma and leukemia cell lines (10 nM - 100 µM) | [1] |
| c-Myc Repression | Potent repression in DLBCL cell line LY7 (15-50 µM) | [1] |
Pharmacokinetic Properties
| Parameter | Value | Condition |
| Time to Maximum Concentration (Tmax) | ~4 hours | [10] |
| Effect of High-Fat Meal | AUC increased by 61%, Cmax increased by 115% | [10] |
| Apparent Central Volume of Distribution | 312 L | [10] |
| Protein Binding | >99.7% | [10] |
| Metabolism | CYP2C9, CYP3A4, CYP1A2 (in vitro) | [10] |
| Elimination | ~81% in feces (17% unchanged), ~3% in urine (0.02% unchanged) | Following a single 800 mg radiolabeled dose in healthy volunteers[10] |
| Effective Half-life | ~91 hours | [10] |
| Apparent Clearance | 15.5 L/h | [10] |
Clinical Efficacy (UNITY-NHL Trial)
| Indication | Overall Response Rate (ORR) | Complete Response (CR) |
| Marginal Zone Lymphoma (MZL) | 49% | 16% |
| Follicular Lymphoma (FL) | 43% | 3% |
Signaling Pathways and Experimental Workflows
PI3K Delta and CK1 Epsilon Signaling Pathways
Caption: this compound's dual inhibition of PI3K delta and CK1 epsilon pathways.
Experimental Workflow for Evaluating this compound
Caption: A generalized experimental workflow for this compound's development.
Experimental Protocols
Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory activity of this compound against PI3Kδ and CK1ε.
General Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in product formation. Common methods include radiometric assays (measuring incorporation of 32P or 33P) and non-radiometric assays like fluorescence or luminescence-based methods (e.g., ADP-Glo™).
PI3Kδ Kinase Assay (Adapta™ Universal Kinase Assay as an example):
-
Reaction Setup: In a 384-well plate, combine the PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and varying concentrations of this compound in a reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a detection solution containing EDTA (to stop the reaction), a europium-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer.
-
Signal Measurement: After a further incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A high signal indicates low ADP formation and thus, high inhibition.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
CK1ε Kinase Assay (Radiometric "HotSpot™" Assay as an example):
-
Reaction Mixture: Prepare a reaction mixture containing CK1ε enzyme, a substrate (e.g., casein), and varying concentrations of this compound in a suitable kinase buffer.
-
Initiation: Initiate the reaction by adding [γ-33P]-ATP.
-
Incubation: Incubate at room temperature for a specified time.
-
Termination and Separation: Spot the reaction mixture onto filter paper and wash to remove unincorporated [γ-33P]-ATP.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Determine IC50 values from the dose-response curve.
Cell-Based Assays
Objective: To evaluate the effects of this compound on the proliferation, adhesion, and migration of cancer cells.
Cell Proliferation Assay (MTT Assay as an example):
-
Cell Seeding: Seed lymphoma cell lines (e.g., LY7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
CXCL12-Mediated Cell Adhesion Assay:
-
Plate Coating: Coat 96-well plates with adhesion molecules such as ICAM-1 or VCAM-1.
-
Cell Labeling and Treatment: Label lymphoma cells with a fluorescent dye (e.g., Calcein-AM) and pre-treat with varying concentrations of this compound.
-
Adhesion Induction: Add the treated cells to the coated wells in the presence or absence of the chemokine CXCL12.
-
Incubation and Washing: Incubate to allow for cell adhesion, then gently wash away non-adherent cells.
-
Fluorescence Measurement: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Quantify the inhibition of CXCL12-induced adhesion.
CCL19-Mediated Cell Migration Assay (Transwell Assay as an example):
-
Assay Setup: Place cell culture inserts (e.g., with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing the chemokine CCL19 to the lower chamber.
-
Cell Seeding: Pre-treat lymphoma cells with different concentrations of this compound and seed them into the upper chamber.
-
Incubation: Incubate for a period to allow for cell migration through the porous membrane towards the chemoattractant.
-
Quantification: Remove non-migrated cells from the upper surface of the insert. Stain and count the migrated cells on the lower surface of the membrane.
-
Data Analysis: Determine the effect of this compound on CCL19-mediated cell migration.
Downstream Signaling Assays
Objective: To investigate the effect of this compound on downstream signaling pathways, particularly the Wnt/β-catenin pathway.
Western Blot for c-Myc and β-catenin:
-
Cell Lysis: Treat lymphoma cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for c-Myc, β-catenin, and a loading control (e.g., actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the changes in protein expression levels.
Wnt/β-catenin Luciferase Reporter Assay:
-
Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase.
-
Treatment: Treat the transfected cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor) in the presence of varying concentrations of this compound.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Determine the inhibitory effect of this compound on Wnt/β-catenin signaling.
Immunofluorescence for β-catenin Nuclear Translocation:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a Wnt agonist and different concentrations of this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against β-catenin.
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.
-
Imaging: Visualize the subcellular localization of β-catenin using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess the inhibition of β-catenin nuclear translocation.
Conclusion
This compound is a novel dual inhibitor of PI3Kδ and CK1ε with a distinct mechanism of action and a safety profile that initially appeared favorable compared to other PI3K inhibitors. The data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical and clinical evaluation of this class of compounds. While this compound is no longer clinically available, the scientific understanding gained from its development remains valuable for the future design of more effective and safer targeted therapies for hematological malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tgtherapeutics.com [tgtherapeutics.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WSB1 regulates c-Myc expression through β-catenin signaling and forms a feedforward circuit - PMC [pmc.ncbi.nlm.nih.gov]
Umbralisib: A Technical Guide to Target Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (formerly TGR-1202) is a potent, orally bioavailable, next-generation dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] Its distinct chemical structure and dual inhibitory mechanism confer a unique pharmacological profile, which has been investigated in the context of various hematological malignancies.[3] This technical guide provides an in-depth overview of the target binding affinity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies for the assays cited, and visualizations of relevant biological pathways and experimental workflows.
Although this compound received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to safety concerns.[4][5][6][7] Nevertheless, the extensive preclinical and clinical research conducted with this compound offers valuable insights into the development of selective kinase inhibitors.
Target Binding Affinity and Selectivity Profile
This compound is characterized by its high selectivity for the delta isoform of PI3K, a critical component of the B-cell receptor signaling pathway, which is frequently dysregulated in B-cell malignancies.[8][9][10][11] In addition to its potent inhibition of PI3Kδ, this compound is also an inhibitor of CK1ε, a kinase implicated in the regulation of oncoprotein translation.[12][13][14]
Quantitative Binding Affinity and Selectivity Data
The following tables summarize the key quantitative data describing the binding affinity and selectivity of this compound for its primary targets and other related kinases.
Table 1: this compound Binding Affinity for PI3K Isoforms and CK1ε
| Target | Parameter | Value | Reference |
| PI3Kδ | EC50 | 22.2 nM | [8][15] |
| PI3Kδ | Kd | 6.2 nM | [8] |
| PI3Kγ | Kd | 1400 nM | [8] |
| PI3Kβ | Kd | >10000 nM | [8] |
| PI3Kα | Kd | >10000 nM | [8] |
| CK1ε | EC50 | 6.0 μM | [8][15] |
Table 2: this compound Selectivity for PI3Kδ Over Other Isoforms
| Comparison | Selectivity Fold | Reference |
| PI3Kδ vs. PI3Kα | >1500-fold | [10][11] |
| PI3Kδ vs. PI3Kβ | >1500-fold | [10][11] |
| PI3Kδ vs. PI3Kγ | ~225-fold | [10][11] |
Experimental Protocols
The determination of this compound's binding affinity and selectivity involves various biochemical and cell-based assays. The following sections detail the methodologies for the key experiments cited.
Biochemical Assays for PI3K Inhibition
The inhibitory activity of this compound against PI3K isoforms is typically determined using in vitro kinase assays that measure the production of ADP or the generation of the phosphorylated lipid product.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., Adapta™ Universal Kinase Assay)
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In the absence of kinase inhibition, the generated ADP displaces the tracer from the antibody, leading to a low TR-FRET signal. Conversely, inhibition of the kinase results in less ADP production and a high TR-FRET signal.[16]
-
General Protocol:
-
A standard kinase reaction is prepared containing the purified PI3K enzyme (e.g., p110δ/p85α), a lipid substrate (e.g., PIP2), and ATP, in the presence of varying concentrations of this compound or a vehicle control.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
A detection solution containing the Eu-labeled anti-ADP antibody, the Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.
-
After another incubation period (e.g., 30 minutes), the TR-FRET signal is measured on a suitable plate reader.
-
IC50 values are calculated by plotting the TR-FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Luminescence-Based ADP Detection Assays (e.g., ADP-Glo™ Kinase Assay)
-
Principle: This assay measures kinase activity by quantifying the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.
-
General Protocol:
-
The kinase reaction is set up with the PI3K enzyme, lipid substrate, ATP, and varying concentrations of this compound.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent is added to deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP and initiate the luciferase reaction.
-
Luminescence is measured using a luminometer.
-
IC50 values are determined from the dose-response curves.
-
Kinome-Wide Selectivity Profiling
To assess the broader selectivity of this compound, its activity is tested against a large panel of kinases.
-
Methodology: A common approach is to use a binding assay format where the ability of the compound to displace a known ligand from the kinase active site is measured. For instance, the selectivity of this compound was evaluated by assessing its binding to a panel of 442 kinases.[1] In such assays, the test compound (this compound at a fixed concentration, e.g., 1 µM) is incubated with the kinase panel, and the percentage of binding inhibition is determined relative to a control.[1]
Visualizations
PI3K/AKT/mTOR Signaling Pathway and this compound's Point of Intervention
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
General Workflow for an In Vitro Kinase Inhibition Assay
Caption: Generalized workflow for determining kinase inhibition in vitro.
Conclusion
This compound is a highly selective inhibitor of PI3Kδ with a secondary activity against CK1ε. Its favorable selectivity profile over other PI3K isoforms has been a key area of investigation in the development of next-generation PI3K inhibitors with potentially improved therapeutic windows. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview of the target binding affinity and selectivity of this compound, offering valuable information for researchers and professionals in the field of drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. TG Therapeutics Announces FDA Accelerated Approval of UKONIQ™ (this compound) | TG Therapeutics, Inc. [ir.tgtherapeutics.com]
- 7. Ukoniq (this compound): Drug Safety Communication - FDA Approval of Lymphoma Medicine is Withdrawn Due to Safety Concerns | FDA [fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. FDA grants accelerated approval to this compound for marginal zone lymphoma and follicular lymphoma | FDA [fda.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
Umbralisib: A Preclinical Pharmacokinetic and Pharmacodynamic In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε). The information presented is collated from publicly available preclinical data to support researchers and professionals in drug development.
Introduction
This compound (formerly TGR-1202) is a potent, orally bioavailable small molecule that uniquely targets both PI3Kδ and CK1ε. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[1][2][3] CK1ε is implicated in the translation of oncoproteins.[2][4] This dual mechanism of action suggested a potential for both direct anti-tumor activity and modulation of the tumor microenvironment.[4] Preclinical studies were instrumental in characterizing the pharmacological profile of this compound and guiding its clinical development for hematological cancers.[1][5]
Pharmacodynamics: In Vitro and In Vivo Activity
The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo preclinical studies, demonstrating its potent and selective inhibitory activity and anti-tumor efficacy.
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibition of its primary targets, PI3Kδ and CK1ε, in biochemical assays. The half-maximal effective concentration (EC50) values highlight its greater potency for PI3Kδ.[6][7]
| Target | EC50 |
| PI3Kδ | 22.2 nM |
| Casein Kinase 1ε | 6.0 µM |
| Data sourced from MedchemExpress.[6][7] |
Preclinical analyses have also highlighted the high selectivity of this compound for the δ isoform of PI3K over other Class I isoforms. It exhibits over 1,500-fold greater selectivity for PI3Kδ compared to the α and β isoforms, and approximately 225-fold greater selectivity over the γ isoform.[6]
In cell-based assays, this compound has been shown to inhibit the proliferation of human B-cells in whole blood with a half-maximal inhibitory concentration between 100-300 nM.[6][7] Furthermore, it inhibits the phosphorylation of AKT at Ser473 in a concentration-dependent manner in human lymphoma and leukemia cell lines, confirming its impact on the PI3K signaling pathway.[6][7]
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been evaluated in preclinical xenograft models of hematological malignancies. In a subcutaneous xenograft model using the MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cell line in NOD/SCID mice, orally administered this compound demonstrated significant anti-tumor activity.
| Animal Model | Cell Line | Dose & Schedule | Outcome |
| NOD/SCID Mice | MOLT-4 | 150 mg/kg, daily oral gavage | Significant tumor shrinkage observed by day 25. |
| Data sourced from MedchemExpress.[6] |
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For this compound, pharmacokinetic data from rat studies have been published.
| Parameter | Value (in Rats) |
| Cmax | 5416.665 ± 1451.846 ng/mL |
| AUC₀→∞ | 2462.799 ± 535.736 ng/mL*h |
| CLz/F | Increased more than two-fold with co-administration of sophocarpine |
| Data from a study evaluating the effect of sophocarpine on this compound pharmacokinetics in rats.[2] |
It is important to note that comprehensive pharmacokinetic data for this compound in other common preclinical species such as mice and dogs are not widely available in the public literature. The oral LD50 of this compound in rats has been reported as 3320 mg/kg.[8] In vitro studies have indicated that this compound is metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes.[8]
Signaling Pathways and Experimental Workflows
This compound's Dual-Inhibitory Mechanism of Action
This compound exerts its anti-cancer effects by targeting two key signaling molecules. The diagram below illustrates the dual inhibitory action of this compound on the PI3K/AKT/mTOR pathway and its inhibition of CK1ε, which is involved in oncogene translation.
Representative In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for a preclinical in vivo efficacy study of this compound in a lymphoma xenograft model.
Detailed Experimental Protocols
While specific protocols for this compound's preclinical assessment are proprietary, the following sections describe representative methodologies for the key assays used to characterize such a compound.
PI3Kδ Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against the PI3Kδ enzyme.
Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.
Materials:
-
Recombinant human PI3Kδ enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase buffer (e.g., HEPES, MgCl₂, BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
This compound (or test compound) dissolved in DMSO
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a reaction mixture containing the PI3Kδ enzyme and the lipid substrate in the kinase buffer.
-
Add the enzyme/substrate mixture to the wells containing the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Casein Kinase 1ε (CK1ε) Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against the CK1ε enzyme.
Principle: Similar to the PI3Kδ assay, a luminescence-based assay measuring ADP production can be used. Alternatively, a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate like casein can be employed.
Materials:
-
Recombinant human CK1ε enzyme
-
Protein substrate (e.g., casein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
This compound (or test compound) dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Set up the kinase reaction in microcentrifuge tubes or a 96-well plate containing kinase buffer, the substrate (casein), and the test compound.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
In Vivo Lymphoma Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse model of lymphoma.
Principle: Human lymphoma cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and the effect on tumor growth is monitored over time.
Materials:
-
Human lymphoma cell line (e.g., MOLT-4, Raji)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected lymphoma cell line under sterile conditions.
-
Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS), with or without Matrigel. Inject the cell suspension (e.g., 5-10 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound by oral gavage daily at one or more dose levels. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²). Monitor the body weight and overall health of the mice.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
The preclinical data for this compound demonstrate its potent and selective dual inhibition of PI3Kδ and CK1ε. In vitro studies have established its inhibitory activity at the molecular and cellular levels, while in vivo models have confirmed its anti-tumor efficacy. The pharmacokinetic profile in rats provides initial insights into its ADME properties. This comprehensive preclinical characterization has been crucial in establishing the scientific rationale for the clinical investigation of this compound in patients with hematologic malignancies. Further research to fully elucidate the pharmacokinetic profiles in other preclinical species and detailed dose-response relationships in various lymphoma models would provide a more complete understanding of this compound's preclinical pharmacology.
References
- 1. japsonline.com [japsonline.com]
- 2. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biotechfarm.co.il [biotechfarm.co.il]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]
Umbralisib Signaling Pathway Analysis in B-cell Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbralisib (formerly TGR-1202) is a novel, orally administered dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This technical guide provides a comprehensive analysis of the signaling pathways targeted by this compound in the context of B-cell malignancies. It includes a detailed examination of the drug's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of hematologic oncology. Although this compound showed promising initial results and received accelerated FDA approval for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to concerns about an increased risk of death observed in the UNITY-CLL clinical trial.[1] Despite its withdrawal, the study of this compound's unique dual-inhibitory mechanism continues to provide valuable insights into B-cell malignancy signaling pathways.
Introduction to this compound and its Targets
This compound is a next-generation kinase inhibitor with high selectivity for the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, survival, and proliferation.[2][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common feature in many B-cell malignancies, making PI3Kδ an attractive therapeutic target.[4]
Uniquely, this compound also inhibits CK1ε, a serine/threonine kinase implicated in the regulation of oncoprotein translation, including MYC and BCL2, which are key drivers of lymphomagenesis.[4][5] This dual inhibition of PI3Kδ and CK1ε is thought to contribute to this compound's distinct clinical profile.
Signaling Pathways Targeted by this compound
The PI3K-delta Signaling Pathway in B-cell Malignancies
The B-cell receptor (BCR) signaling pathway is constitutively active in many B-cell lymphomas, leading to uncontrolled cell proliferation and survival. Upon BCR engagement, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and Bruton's tyrosine kinase (BTK). The activation of the AKT pathway, in turn, promotes cell survival, proliferation, and growth by phosphorylating a variety of downstream targets. This compound, by selectively inhibiting PI3Kδ, effectively blocks this critical survival pathway in malignant B-cells.[6][7]
The CK1-epsilon Signaling Pathway and its Role in Oncoprotein Regulation
Casein kinase 1 epsilon (CK1ε) is a key regulator of protein translation and has been shown to be involved in the pathogenesis of malignant cells.[4] It can influence the translation of critical oncoproteins such as MYC and BCL2.[5] MYC is a transcription factor that drives cell proliferation, while BCL2 is an anti-apoptotic protein. The overexpression of both is a hallmark of aggressive B-cell lymphomas. By inhibiting CK1ε, this compound may decrease the translation of these oncoproteins, leading to reduced cell proliferation and increased apoptosis.[8][9][10]
Quantitative Data from Clinical Trials
The efficacy and safety of this compound were primarily evaluated in the Phase 2b UNITY-NHL trial, which included cohorts of patients with relapsed or refractory Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL).[7][11]
Efficacy Data from the UNITY-NHL Trial
| Endpoint | Marginal Zone Lymphoma (MZL) (n=69) | Follicular Lymphoma (FL) (n=117) |
| Overall Response Rate (ORR) | 49.3% | 45.3% |
| Complete Response (CR) | 16% | 5% |
| Partial Response (PR) | 33.3% | 40.3% |
| Median Duration of Response (DoR) | Not Reached | 11.1 months |
| Median Progression-Free Survival (PFS) | Not Reached | 10.6 months |
Data sourced from the UNITY-NHL Phase 2b trial.[6][7][11]
Safety Data from the UNITY-NHL Trial (Select Adverse Events)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Diarrhea or Colitis | 58% | 10% |
| Nausea | 42% | 1% |
| Fatigue | 38% | 3% |
| Neutropenia | 24% | 15% |
| ALT/AST Elevation | 25% | 9% |
Integrated safety data from clinical trials.[12]
Experimental Protocols
In Vitro PI3K-delta Kinase Inhibition Assay (Adapted)
This protocol describes a general method for assessing the inhibitory activity of a compound like this compound against PI3Kδ using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PI3K-Glo™ Kinase Assay Kit (or similar)
-
PIP2/PIP3 substrate
-
ATP
-
This compound (or other test compounds)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3Kδ enzyme and substrate mixture.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
UNITY-NHL Phase 2b Clinical Trial Protocol (Key Aspects)
Objective: To evaluate the efficacy and safety of single-agent this compound in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL).
Study Design: A multicenter, open-label, single-arm, phase 2b study with multiple cohorts.
Patient Population (Key Inclusion/Exclusion Criteria):
-
Inclusion:
-
Adults (≥18 years) with histologically confirmed relapsed or refractory MZL or FL.
-
MZL patients must have received at least one prior anti-CD20-based regimen.
-
FL patients must have received at least three prior lines of systemic therapy.
-
ECOG performance status of 0-2.
-
Measurable disease.
-
-
Exclusion:
-
Prior treatment with a PI3Kδ inhibitor.
-
Active hepatitis B or C, or known HIV infection.
-
Major surgery within 21 days of starting treatment.
-
Autologous stem cell transplant within 6 months.
-
Treatment:
-
This compound 800 mg administered orally once daily.
-
Treatment continued until disease progression or unacceptable toxicity.
Endpoints:
-
Primary Endpoint: Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC).
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.
Conclusion
This compound represents a novel therapeutic approach for B-cell malignancies through its dual inhibition of PI3Kδ and CK1ε. The clinical data from the UNITY-NHL trial demonstrated meaningful clinical activity in heavily pretreated patients with MZL and FL. While the voluntary withdrawal of this compound from the market due to safety concerns in a different trial highlights the challenges in developing targeted therapies, the scientific insights gained from its mechanism of action and clinical evaluation continue to be of significant value to the oncology research community. Further investigation into the distinct roles and potential synergies of inhibiting both the PI3Kδ and CK1ε pathways may inform the development of future, more effective, and safer treatments for B-cell malignancies.
References
- 1. Standardizing eligibility criteria: a new approach to simplifying and harmonizing cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 5. Clinical Trial Eligibility Criteria | Friends of Cancer Research [friendsofcancerresearch.org]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Novel Therapies for Follicular Lymphoma and Other Indolent Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of MYC in B Cell Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MYC/BCL2 protein coexpression contributes to the inferior survival of activated B-cell subtype of diffuse large B-cell lymphoma and demonstrates high-risk gene expression signatures: a report from The International DLBCL Rituximab-CHOP Consortium Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MYC-driven aggressive B-cell lymphomas: biology, entity, differential diagnosis and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel targeted drugs for follicular and marginal zone lymphoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic profiling of MYC and BCL2 in diffuse large B-cell lymphoma determines cell-of-origin-specific clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays with Umbralisib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Umbralisib (Ukoniq) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] PI3Kδ is a key component of the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[4][5] CK1ε is involved in the regulation of oncoprotein translation and has been implicated in the pathogenesis of lymphoid malignancies.[1][2] this compound has demonstrated efficacy in treating relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][6][7] However, it was voluntarily withdrawn from the market due to concerns about long-term side effects.[5][7]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including biochemical kinase assays and cell-based assays for proliferation, signaling, and migration.
Data Presentation
The following table summarizes the in vitro inhibitory activities of this compound against its primary targets and its effects on cancer cell lines.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | PI3Kδ | IC50 | 22.2 nM | [8] |
| PI3Kα | Selectivity | >1000-fold vs δ | [8] | |
| PI3Kβ | Selectivity | >30-50-fold vs δ | [8] | |
| PI3Kγ | Selectivity | >15-50-fold vs δ | [8] | |
| CK1ε | EC50 | 6.0 µM | ||
| Cell-Based Assay | Human whole blood CD19+ cells | Proliferation EC50 | 100-300 nM | [9] |
| Human leukemia and lymphoma cell lines | Growth Inhibition (GI50) | 0.6 to 66 µM | [10] | |
| DLBCL cell line (LY7) | c-Myc expression | Potent repression at 15-50 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for an in vitro kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 4. promega.jp [promega.jp]
- 5. This compound [drugcentral.org]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. The dual PI3Kδ/CK1ε inhibitor this compound exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Umbralisib Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the appropriate dosage of umbralisib (Ukoniq™), a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), for in vivo animal studies. The information compiled herein is intended to guide researchers in designing preclinical studies to evaluate the efficacy and safety of this compound in various animal models of lymphoma and other relevant disease states. The provided data on dosages from toxicology, reproductive, and pharmacokinetic studies, along with detailed experimental protocols, will aid in the effective planning and execution of animal research.
Introduction
This compound is an oral kinase inhibitor that has been investigated for the treatment of various hematological malignancies.[1][2] It selectively targets PI3Kδ, a key component of the B-cell receptor signaling pathway, and CK1ε, which is implicated in the pathogenesis of cancer cells.[1][3][4] Preclinical in vivo studies are essential for evaluating the therapeutic potential and safety profile of this compound before clinical translation. Establishing the correct dosage is a critical step in these studies to ensure meaningful and reproducible results. This document summarizes known dosages from various animal studies and provides generalized protocols for administration and experimental design.
This compound Dosage in Animal Studies
The selection of an appropriate this compound dosage for in vivo studies is dependent on the animal model, the type of study (e.g., efficacy, toxicology, pharmacokinetics), and the specific research question. The following tables summarize reported oral dosages of this compound in different animal species.
Table 1: this compound Dosages in Rodent Models
| Animal Model | Study Type | Route of Administration | Dosage | Key Findings | Reference |
| Mouse | Embryo-Fetal Development | Oral | 100, 200, 400 mg/kg/day | Malformations observed at ≥200 mg/kg/day. 100 mg/kg/day exposure is approximately equivalent to the human exposure at 800 mg. | [5] |
| Rat | Acute Toxicity | Oral | LD50: 3320 mg/kg | Determination of lethal dose. | [1] |
| Rat | Pharmacokinetics | Oral | 80 mg/kg | Tmax of approximately 3.67 hours. | [6] |
Table 2: this compound Dosages in Non-Rodent Models
| Animal Model | Study Type | Route of Administration | Dosage | Key Findings | Reference |
| Rabbit | Embryo-Fetal Development | Oral | 30, 100, 300 mg/kg/day | Maternal toxicity and reduced fetal weights at 300 mg/kg/day. | [5] |
| Dog | Repeat-Dose Toxicology | Oral | ≥100 mg/kg | Adverse findings in male reproductive organs. |
Experimental Protocols
Formulation and Administration of this compound for Oral Gavage in Rodents
This protocol describes a general method for preparing an this compound suspension for oral administration to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in water, 1% methylcellulose/0.4% Tween 80)
-
Mortar and pestle or homogenizer
-
Balance
-
Graduated cylinder or volumetric flask
-
Stir plate and stir bar
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder.
-
If necessary, triturate the this compound powder in a mortar and pestle to a fine consistency.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Place the container on a stir plate and stir the suspension for a sufficient time to ensure homogeneity before each dosing.
-
Draw the required volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Administer the suspension to the animal via oral gavage. Ensure the gavage needle is correctly placed to avoid injury. The volume administered will depend on the animal's weight and the target dose.
General Protocol for In Vivo Efficacy Studies in a Mouse Xenograft Model of Lymphoma
This protocol provides a general framework for conducting an efficacy study of this compound in a subcutaneous lymphoma xenograft model.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Lymphoma cell line (e.g., a human B-cell lymphoma line)
-
Matrigel or other appropriate extracellular matrix
-
This compound suspension (prepared as in 3.1)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the lymphoma cells under appropriate conditions.
-
On the day of implantation, harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound orally to the treatment group at the desired dosage and schedule (e.g., once daily).
-
Administer the vehicle alone to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the animals throughout the study.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Inhibited by this compound
This compound exerts its therapeutic effects by inhibiting the PI3Kδ and CK1ε signaling pathways, which are crucial for the proliferation and survival of malignant B-cells.
PI3Kδ Signaling Pathway Inhibition by this compound.
CK1ε Signaling Pathway Inhibition by this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo animal studies with this compound.
General Workflow for this compound In Vivo Studies.
Conclusion
The successful implementation of in vivo animal studies with this compound relies on the careful selection of appropriate dosages and the adherence to well-defined experimental protocols. The information provided in these application notes serves as a valuable resource for researchers to design and conduct robust preclinical investigations into the therapeutic potential of this compound. It is crucial to consider the specific aims of the study and the characteristics of the animal model when determining the optimal dosage regimen. Further dose-ranging and toxicology studies may be necessary to refine the dosage for specific experimental contexts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effect of Sophocarpine on the Pharmacokinetics of this compound in Rat Plasma Using a Novel UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Umbralisib Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of umbralisib stock solutions for laboratory use. This compound is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), crucial components of signaling pathways involved in the proliferation and survival of B-cell lymphocytes.[1][2][3] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound and its tosylate salt is presented in Table 1. This information is essential for accurate calculation of concentrations and for choosing appropriate solvents.
| Property | This compound (Free Base) | This compound Tosylate |
| Molecular Formula | C₃₁H₂₄F₃N₅O₃[2][4][5] | C₃₈H₃₂F₃N₅O₆S[6][7] |
| Molecular Weight | 571.56 g/mol [2][4][8] | 743.75 g/mol [6][7] |
| Appearance | White to off-white solid[8] | White to light brown powder[6][7] |
| Solubility | Soluble in DMSO[] | Freely soluble in dimethyl sulfoxide (DMSO), soluble in methanol, and practically insoluble in water.[6][7] |
| pKa | 4.01 (basic)[4][10] | 2.71[6][7] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for most in vitro applications.
Materials:
-
This compound (free base or tosylate salt)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution of this compound free base, weigh out 5.72 mg.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 5.72 mg of this compound free base, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[11][12]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months).[]
Calculation Example for a 10 mM Stock Solution:
| Compound Form | Molecular Weight ( g/mol ) | Mass for 1 mL of 10 mM Stock |
| This compound (Free Base) | 571.56 | 5.72 mg |
| This compound Tosylate | 743.75 | 7.44 mg |
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for use in cell-based assays.
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
-
-
Mixing: Gently mix the working solutions by pipetting up and down. Avoid vigorous vortexing, which can cause shearing of cellular components if they are present.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions of this compound for extended periods.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways inhibited by this compound and a general workflow for its use in laboratory experiments.
Caption: this compound's dual inhibitory action on PI3Kδ and CK1ε pathways.
Caption: General experimental workflow for using this compound in the lab.
Safety Precautions
-
This compound is a potent kinase inhibitor and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling the powder form of this compound.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Stability and Storage
-
Powder: this compound powder is stable at room temperature for short periods but should be stored at -20°C for long-term storage.
-
DMSO Stock Solutions: When stored properly in single-use aliquots at -80°C, this compound stock solutions in DMSO are stable for at least 6 months.[13] Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Diluted aqueous solutions of this compound are not stable for long periods and should be prepared fresh for each experiment.
By following these application notes and protocols, researchers can ensure the accurate and consistent preparation of this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound [drugcentral.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Compound: this compound (CHEMBL3948730) - ChEMBL [ebi.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Compound this compound - EUbOPEN [gateway.eubopen.org]
- 11. japsonline.com [japsonline.com]
- 12. wjpsonline.com [wjpsonline.com]
- 13. glpbio.com [glpbio.com]
Application Notes and Protocols for Umbralisib Treatment in Mouse Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (formerly TGR-1202) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] The PI3Kδ isoform is critical for the proliferation and survival of B-cell lymphocytes, making it a key target in B-cell malignancies.[3] this compound also uniquely inhibits CK1ε, a regulator of oncoprotein translation.[2][4] While this compound was granted accelerated FDA approval for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), this approval was later withdrawn due to safety concerns in other trials.[3][5][6] Nevertheless, preclinical evaluation of this compound and similar molecules in relevant animal models remains a critical component of lymphoma research.
These application notes provide a detailed framework for the experimental design of this compound treatment in mouse models of lymphoma, covering model selection, dosing, and efficacy assessment.
Signaling Pathway of this compound
This compound exerts its anti-lymphoma effect by targeting key survival pathways in B-cells. The B-cell receptor (BCR) signaling cascade, often constitutively active in lymphoma, relies on PI3Kδ. This compound's inhibition of PI3Kδ blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and BTK. This disruption leads to decreased cell proliferation, survival, and trafficking. Additionally, the inhibition of CK1ε is thought to affect the translation of key oncogenes.
Data Presentation: Efficacy of PI3K Inhibition in Mouse Lymphoma Models
The following tables summarize representative quantitative data for PI3K inhibitors in preclinical lymphoma models. Note that specific data for this compound in these exact models is limited in published literature; therefore, data from a study using a comparable PI3K inhibitor (GDC-0941) in a relevant follicular lymphoma model is presented as an example.
Table 1: Tumor Growth Inhibition in a Follicular Lymphoma Mouse Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change | Tumor Growth Rate (Post-Treatment) | Reference |
|---|---|---|---|---|
| Vehicle Control | Daily Oral Gavage | +16.5 mm³/week (pre-treatment) | N/A | [7] |
| PI3K Inhibitor (GDC-0941) | 75 mg/kg, daily for 28 days | -41% (regression) | 40.1 mm³/week |[7] |
Table 2: Pharmacodynamic Biomarker Modulation
| Biomarker | Tissue | Change with PI3K Inhibitor | Method | Reference |
|---|---|---|---|---|
| p-AKT (S473) | Tumor Lysate | Significant Reduction | Western Blot / IHC | [8] |
| p-S6RP (S235/236) | Tumor Lysate | Significant Reduction | Western Blot / IHC | [8] |
| Ki67 | Tumor Tissue | Reduction | Immunohistochemistry | [7] |
| Cleaved Caspase-3 | Tumor Tissue | Increase | Immunohistochemistry |[7] |
Experimental Protocols
Mouse Model Selection and Establishment
The choice of mouse model is critical and should align with the specific type of lymphoma being studied.
-
Syngeneic Models (Immunocompetent):
-
A20 Model (B-cell Lymphoma): The A20 cell line, derived from a naturally occurring reticulum cell sarcoma in a BALB/c mouse, is widely used.[4][9][10] It is suitable for studying the interplay between the drug, the tumor, and the host immune system.
-
Protocol: Culture A20 cells in RPMI-1640 medium with 10% FBS. Subcutaneously inject 5 x 10⁶ viable A20 cells in 100 µL of sterile PBS into the flank of 8-10 week old female BALB/c mice. Begin treatment when tumors reach a palpable volume of approximately 100-150 mm³.
-
-
-
Genetically Engineered Mouse Models (GEMMs):
-
Pten⁺/⁻Lkb1⁺/hypo Model (Follicular Lymphoma): These mice spontaneously develop B-cell follicular lymphomas in cervical lymph nodes, providing a model that recapitulates human disease development due to PTEN loss, which activates the PI3K pathway.[7]
-
Eμ-TCL1 Adoptive Transfer Model (CLL-like disease): This is a well-established model for studying Chronic Lymphocytic Leukemia (CLL). Splenocytes from leukemic Eμ-TCL1 transgenic mice are adoptively transferred into immunocompetent C57BL/6 mice, resulting in rapid and reliable disease development.
-
This compound Formulation and Administration
-
Vehicle Preparation: Based on protocols for similar orally administered kinase inhibitors, a common vehicle is a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water . The formulation should be prepared fresh daily and kept under constant gentle agitation to ensure a homogenous suspension.
-
Dosing:
-
Dose Range Finding: A preliminary dose-finding study is recommended. Based on available preclinical data for this compound in mice, a range of 50 mg/kg to 100 mg/kg administered once daily by oral gavage is a suitable starting point. A study on a similar PI3K inhibitor used a dose of 75 mg/kg.[7]
-
Administration: Administer the prepared this compound suspension or vehicle control via oral gavage using an appropriate gauge gavage needle. The volume should typically be 5-10 mL/kg body weight.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a syngeneic mouse model.
Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Inhibition (TGI):
-
Measure tumors with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
TGI (%) can be calculated at the end of the study using the formula: 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
-
Survival Analysis:
-
Monitor mice for survival. The endpoint may be tumor volume reaching a predetermined size (e.g., 1500 mm³) or other humane endpoints.
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Tissue Collection: At the study endpoint (or at specific time points, e.g., 2-4 hours after the final dose for peak drug effect), collect tumors, spleen, and blood.
-
Western Blotting: Prepare protein lysates from a portion of the tumor tissue to analyze the phosphorylation status of key downstream targets of the PI3K pathway, such as p-AKT and p-S6. This confirms target engagement by this compound.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for IHC analysis of proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).
-
Conclusion
This document provides a comprehensive guide for designing preclinical studies to evaluate this compound in mouse models of lymphoma. Careful selection of the appropriate mouse model, a well-defined dosing and administration protocol, and robust methods for assessing efficacy and pharmacodynamics are essential for obtaining reliable and translatable results. While this compound's clinical development has been halted, the methodologies outlined here are applicable to the broader class of PI3Kδ inhibitors and are vital for the continued development of novel therapies for lymphoma.
References
- 1. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 3. This compound IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Quantitative MRI Establishes the Efficacy of PI3K Inhibitor (GDC-0941) Multi-Treatments in PTEN-deficient Mice Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue-Based Approaches to Study Pharmacodynamic Endpoints in Early Phase Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Umbralisib Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genome-wide screening to identify and characterize mechanisms of resistance to umbralisib, a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).
Introduction
This compound is an oral kinase inhibitor that has been used for the treatment of certain B-cell malignancies, such as marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][2] It uniquely targets both PI3Kδ and CK1ε.[3][4][5] The PI3Kδ pathway is a critical component of B-cell receptor signaling and is often dysregulated in B-cell cancers, promoting cell proliferation and survival.[4][5][6] CK1ε is involved in the translation of oncoproteins.[3][4] Despite the initial efficacy of targeted therapies like this compound, the development of drug resistance remains a significant clinical challenge.[7]
CRISPR-Cas9 genome-editing technology offers a powerful and precise tool for systematically interrogating the genome to uncover genetic alterations that confer drug resistance.[8][9][10] By creating a diverse pool of gene knockouts, researchers can identify which genetic perturbations allow cancer cells to survive and proliferate in the presence of a drug.[11][12][13] This information is invaluable for understanding drug action, identifying biomarkers of response, and developing novel therapeutic strategies to overcome resistance.
These notes describe the application of a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
Signaling Pathways of this compound
This compound exerts its anti-cancer effects by simultaneously inhibiting two key signaling pathways. Understanding these pathways is crucial for interpreting the results of a CRISPR-Cas9 screen.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacr.org [aacr.org]
- 3. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. twistbioscience.com [twistbioscience.com]
- 12. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
umbralisib solubility and stability issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of umbralisib for in vitro applications. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound hydrochloride is soluble in DMSO at concentrations of 150 mg/mL or greater, while this compound free base is soluble at 91 mg/mL.[1] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maintain the stability of this compound stock solutions, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds like this compound. Please refer to the Troubleshooting Guide: this compound Precipitation in Cell Culture Media below for a step-by-step approach to resolving this issue.
Q4: What is the stability of this compound in cell culture medium at 37°C?
A4: While specific stability data in various cell culture media at 37°C is not extensively published, forced degradation studies indicate that this compound is susceptible to hydrolysis. The stability in your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements like fetal bovine serum (FBS) should be experimentally determined. We provide a protocol for assessing in vitro stability below.
Q5: Is the solubility of this compound pH-dependent?
A5: Yes, the solubility of this compound is highly dependent on pH. As a tosylate salt, it exhibits higher solubility in acidic conditions (0.16 mg/mL in 0.1 N HCl) and is practically insoluble in neutral to basic aqueous solutions (<0.01 mg/mL at pH > 7.4).[2] This is an important consideration when working with different buffer systems.
Troubleshooting Guides
Troubleshooting Precipitation in Cell Culture Media
This guide provides a systematic approach to addressing the precipitation of this compound when preparing working solutions in cell culture media.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent/Media | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 150 | ≥ 262.4 | For this compound hydrochloride. |
| DMSO | 91 | 159.2 | For this compound free base.[1] |
| 0.1 N HCl | 0.16 | 0.28 | For this compound tosylate.[2] |
| Water | 0.015 | 0.026 | For this compound tosylate.[2] |
| Aqueous buffer (pH > 7.4) | < 0.01 | < 0.017 | For this compound tosylate.[2] |
| 0.05M Phosphate Buffer + 0.5% SLS | 1.93 | 3.38 | For this compound tosylate.[2] |
Table 2: Stability of this compound under Forced Degradation Conditions [3]
| Stress Condition | % Degradation |
| Acid (1 N HCl) | 13.1 |
| Alkali (1 N NaOH) | 13.6 |
| Oxidation (30% H₂O₂) | 12.4 |
| Reduction (30% NaHSO₃) | 14.2 |
| Thermal (70°C, 6 hours) | 11.6 |
| Hydrolysis (Water) | 10.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (free base, MW: 571.55 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 5.72 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM + 10% FBS)
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment (e.g., 1 µM).
-
Calculate the volume of stock solution required. For a 1 µM final concentration in 10 mL of media, you will need 1 µL of the 10 mM stock solution.
-
It is recommended to perform a serial dilution to avoid pipetting very small volumes and to ensure better mixing. For example, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add the appropriate volume of the DMSO stock (or intermediate stock) to the pre-warmed cell culture medium. Crucially, add the DMSO stock to the media, not the other way around.
-
Immediately and gently mix the solution by swirling or inverting the tube/flask. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent toxicity to the cells.
-
Protocol 3: Assessment of this compound Solubility in Cell Culture Medium
-
Materials:
-
Procedure (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of this compound powder to your cell culture medium in a sealed container.
-
Incubate the container at 37°C with constant agitation for 24-48 hours to reach equilibrium.
-
After incubation, check for the presence of undissolved solid material.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC or UPLC method.[3][4]
-
Signaling Pathways
This compound is a dual inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) and Casein Kinase 1 epsilon (CK1ε).
PI3Kδ/AKT/mTOR Signaling Pathway
References
Umbralisib Off-Target Effects: A Technical Support Guide for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing umbralisib in cell-based assays. The information addresses potential off-target effects and provides detailed experimental protocols to help ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known secondary targets of this compound?
This compound is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3][4] PI3Kδ is a key component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[2] CK1ε is involved in the regulation of protein translation and has been implicated in the pathogenesis of various cancers, including lymphoid malignancies.[2] In addition to its primary targets, in biochemical assays, this compound has been shown to inhibit a mutated form of ABL1.[2]
Q2: At what concentrations are off-target effects likely to be observed in vitro?
While the on-target activity of this compound against PI3Kδ is potent, with IC50 and EC50 values in the low nanomolar range (around 22-25 nM), off-target effects may become more prominent at higher concentrations.[5] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay. As a general guideline, concentrations significantly exceeding the EC50 for PI3Kδ inhibition in your cell system should be interpreted with caution, as they may induce responses through off-target kinase inhibition.
Q3: My cells are showing unexpected levels of apoptosis/cytotoxicity. Could this be an off-target effect?
Unexpected cytotoxicity could be due to several factors, including off-target effects. While this compound is designed to reduce the proliferation of malignant cells, high concentrations may impact other kinases essential for cell survival in your specific cell model. It is also important to consider the genetic background of your cells. For example, some cell lines may have a greater dependency on signaling pathways that are weakly inhibited by this compound at higher concentrations. To investigate this, it is recommended to perform a comprehensive cell viability analysis across a wide range of concentrations and compare the results with a known PI3Kδ-selective inhibitor with a different chemical scaffold.
Q4: I am observing paradoxical activation of a signaling pathway (e.g., increased AKT phosphorylation) after this compound treatment. What could be the cause?
Paradoxical pathway activation is a known phenomenon with kinase inhibitors and can be attributed to the disruption of negative feedback loops.[6][7][8][9] For instance, inhibition of the PI3K/mTOR pathway can sometimes lead to the relief of feedback inhibition on upstream receptor tyrosine kinases (RTKs), resulting in the reactivation of AKT signaling.[6][10] This is a complex cellular response that can be highly context-dependent. To dissect this, it is advisable to analyze the phosphorylation status of upstream and downstream components of the PI3K/AKT/mTOR pathway at different time points and concentrations.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent or non-reproducible results in cell viability assays. | Off-target kinase inhibition at higher concentrations leading to variable cellular responses. | Perform a careful dose-response study to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized. Ensure consistent cell culture conditions and passage numbers.[11] |
| Unexpected changes in cell morphology or adhesion. | Inhibition of kinases involved in cytoskeletal organization or cell adhesion. This compound has been shown to inhibit CXCL12-mediated cell adhesion in vitro.[2] | Document morphological changes with microscopy. Assess the expression and phosphorylation of key focal adhesion proteins. |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability, active drug efflux, or rapid metabolism of the compound in your cell model. | Confirm target engagement in a cellular context using techniques like Cellular Thermal Shift Assay (CETSA) or phospho-flow cytometry. |
| Paradoxical increase in the phosphorylation of a downstream effector. | Disruption of a negative feedback loop. For example, inhibition of a downstream kinase might relieve its inhibitory effect on an upstream activator.[6][7][8][9] | Perform a time-course experiment to analyze the kinetics of pathway activation and inhibition. Use a more selective inhibitor for the primary target as a control to dissect the specific effects of this compound. |
Kinase Selectivity Profile of this compound
| Kinase | Selectivity vs. PI3Kδ | Reference |
| PI3Kα | >1000-fold | [5] |
| PI3Kβ | >30-50-fold | [5] |
| PI3Kγ | ~225-fold | [1] |
| CK1ε | Co-primary target | [1][2][3][4] |
| ABL1 (mutated) | Inhibited in biochemical assays | [2] |
Note: This table is based on available data and may not be exhaustive. Researchers are encouraged to perform their own selectivity profiling for kinases of interest in their specific experimental system.
Experimental Protocols
Western Blotting for Downstream Targets of CK1ε
To investigate the off-target effects of this compound on CK1ε signaling, you can assess the protein levels of its downstream targets, such as PERIOD2 (PER2).
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-specific antibodies, BSA is recommended to reduce background.[3]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against PER2 (e.g., Novus Biologicals, NB100-125[5]; Abcam, ab272930[12]; Thermo Fisher Scientific, PA5-100107) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Phospho-Flow Cytometry for PI3K Pathway Analysis
This technique allows for the quantitative analysis of protein phosphorylation at the single-cell level, providing insights into the activation state of signaling pathways.
Protocol:
-
Cell Stimulation: Treat cells with this compound at various concentrations and for different durations. Include appropriate positive and negative controls.
-
Fixation: Fix cells with paraformaldehyde-based buffer to preserve phosphorylation states.
-
Permeabilization: Permeabilize cells with methanol to allow for intracellular antibody staining.
-
Staining: Stain cells with fluorescently-labeled antibodies against phospho-proteins in the PI3K pathway (e.g., p-AKT, p-S6) and cell surface markers.
-
Data Acquisition: Analyze stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of positive cells and the median fluorescence intensity to determine the level of protein phosphorylation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify drug binding to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative methods. A shift in the melting curve in the presence of the drug indicates target engagement.
Visualizations
References
- 1. ascopubs.org [ascopubs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast-Induced Paradoxical PI3K Pathway Activation in PTEN-Competent Colorectal Cancer: Implications for Therapeutic PI3K/mTOR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PER2 Polyclonal Antibody (PA5-100107) [thermofisher.com]
Technical Support Center: Mitigating Umbralisib-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating umbralisib-induced cytotoxicity in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] PI3Kδ is a key component of the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of certain B-cell malignancies.[2][3] CK1ε is involved in the regulation of oncoprotein translation and has been implicated in the pathogenesis of cancer cells.[2][4] By inhibiting these kinases, this compound can impede the growth and survival of malignant cells. In vitro, this compound has been shown to inhibit malignant cell proliferation and migration.[5]
Q2: What are the known cytotoxicities of this compound from clinical studies?
Clinical trials have reported several common adverse effects associated with this compound treatment. These include diarrhea or colitis, nausea, fatigue, neutropenia, and elevations in liver aminotransferases (ALT/AST).[4][6] It is important to note that the U.S. Food and Drug Administration (FDA) withdrew its approval for this compound due to an observed increased risk of death in patients.[7]
Q3: Why am I observing high levels of cell death in my primary cell cultures treated with this compound?
High levels of cytotoxicity in primary cell cultures exposed to this compound can stem from several factors:
-
On-target effects: Inhibition of PI3Kδ can impact the viability of primary immune cells present in the culture.
-
Off-target effects: The compound may have effects on other cellular pathways in primary cells that are not observed in cancer cell lines.
-
Cell-type specific sensitivity: Primary cells, which are not transformed, can be more sensitive to kinase inhibitors compared to robust cancer cell lines.
-
Metabolic stress: Inhibition of key signaling pathways can induce metabolic stress and apoptosis.
-
Inflammatory responses: In co-cultures containing immune cells (like Kupffer cells in liver models), this compound may trigger the release of pro-inflammatory cytokines that can lead to bystander cell death.
Q4: What are some general strategies to mitigate drug-induced cytotoxicity in primary cell cultures?
General approaches to reduce cytotoxicity in primary cell cultures include:
-
Optimizing drug concentration and exposure time: Perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment that achieves the desired biological effect with minimal toxicity.
-
Supplementing culture media: The addition of antioxidants, such as N-acetylcysteine (NAC), can help to reduce oxidative stress, a common mechanism of drug-induced cell death.
-
Using co-culture models: For studying specific organ toxicities, co-culture systems that mimic the in vivo microenvironment (e.g., hepatocytes and Kupffer cells for liver toxicity) can provide more relevant data and insights into mitigation strategies.
-
Employing hepatoprotective agents: When working with primary hepatocytes, co-treatment with known hepatoprotective agents may reduce this compound-induced liver cell toxicity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in primary cell cultures.
Problem 1: Excessive cell death observed in primary hepatocyte cultures.
-
Possible Cause: Direct hepatotoxicity or induction of oxidative stress. Clinical data shows that this compound can cause elevated liver enzymes, suggesting potential liver toxicity.[6]
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response experiment to determine the IC50 of this compound in your primary hepatocytes using a standard cytotoxicity assay (e.g., MTT, LDH, or ATP-based).
-
Assess Oxidative Stress: Measure markers of oxidative stress, such as reactive oxygen species (ROS) production or lipid peroxidation, in response to this compound treatment.
-
Implement Mitigation Strategies:
-
Antioxidant Co-treatment: Co-incubate the hepatocytes with an antioxidant like N-acetylcysteine (NAC). See the detailed protocol below.
-
Hepatoprotective Agents: Test the co-administration of a hepatoprotective agent, such as silymarin, to see if it alleviates cytotoxicity.
-
-
Problem 2: High levels of cytotoxicity in co-cultures of hepatocytes and immune cells (e.g., Kupffer cells).
-
Possible Cause: Immune-mediated cytotoxicity. This compound's effect on PI3Kδ in immune cells could be triggering an inflammatory response that damages hepatocytes.
-
Troubleshooting Steps:
-
Characterize the Inflammatory Response: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the co-culture supernatant following this compound treatment using ELISA.
-
Isolate the Cytotoxic Effector: To determine if the cytotoxicity is mediated by soluble factors, treat hepatocytes with conditioned media from this compound-treated Kupffer cells.
-
Implement Mitigation Strategies:
-
Anti-inflammatory Agents: Include a broad-spectrum anti-inflammatory agent in your co-culture system to assess if it can reduce hepatocyte death.
-
Selective Inhibitors: If a specific cytokine is identified as a key mediator, consider using a neutralizing antibody to that cytokine in your co-culture.
-
-
Problem 3: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Issues with assay protocol, cell seeding density, or reagent stability.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that the primary cells are seeded at an optimal density for the chosen assay format (e.g., 96-well plate). The relationship between cell number and signal should be in the linear range of the assay.
-
Standardize Protocols: Follow a consistent, detailed protocol for your cytotoxicity assays. Pay close attention to incubation times, reagent preparation, and measurement parameters.
-
Include Proper Controls: Always include vehicle-only controls, positive controls (a known cytotoxic agent), and untreated controls.
-
Check Reagent Quality: Ensure that all assay reagents are within their expiration dates and have been stored correctly.
-
Quantitative Data
The following tables summarize cytotoxicity data for this compound and provide a template for recording your experimental results.
Table 1: this compound Cytotoxicity in Various Cell Lines (for reference)
| Cell Line | Cell Type | Assay | IC50 / EC50 | Reference |
| Various | Hematological Malignancies | Enzyme/Cell-based | 22.2 nM / 24.3 nM | [8] |
| Human whole blood CD19+ | B cells | Proliferation | 100-300 nM | [8][9] |
| DLBCL (LY7) | Diffuse Large B-cell Lymphoma | c-Myc expression | 15-50 µM | [9] |
Table 2: Template for Recording Experimental Cytotoxicity Data in Primary Cells
| Primary Cell Type | This compound Conc. (µM) | Treatment Duration (hrs) | % Cell Viability (e.g., MTT) | % Cytotoxicity (e.g., LDH release) | Mitigating Agent (if any) | % Viability with Mitigating Agent |
| e.g., Primary Human Hepatocytes | 0.1 | 24 | None | |||
| 1 | 24 | None | ||||
| 10 | 24 | None | ||||
| 1 | 24 | 5 mM NAC | ||||
| 10 | 24 | 5 mM NAC |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity in Primary Hepatocytes
This protocol is adapted for primary cultured hepatocytes to measure cell viability.
Materials:
-
Primary hepatocytes
-
Collagen-coated 96-well plates
-
Hepatocyte culture medium (e.g., William's E medium with supplements)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Acidified isopropanol (0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed primary hepatocytes in a collagen-coated 96-well plate at a pre-determined optimal density (e.g., 1.31 x 10^5 cells/cm²) in 100 µL of culture medium.[5]
-
Allow cells to attach for at least 4 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the seeding medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, carefully remove the medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT-containing medium by aspiration.
-
Add 100 µL of acidified isopropanol to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
Protocol 2: Co-culture of Primary Hepatocytes and Kupffer Cells for Toxicity Assessment
This protocol establishes an in vitro model to study immune-mediated hepatotoxicity.
Materials:
-
Primary hepatocytes and Kupffer cells (donor-matched if possible)
-
Collagen-coated 48-well plates
-
Hepatocyte and co-culture medium
-
This compound stock solution
-
LPS (lipopolysaccharide) for inflammatory stimulation (optional)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Isolate primary hepatocytes and Kupffer cells using a standard collagenase perfusion method.
-
Plate hepatocytes and Kupffer cells at a defined ratio (e.g., 2:1 or 4:1 hepatocytes to Kupffer cells) on collagen-coated 48-well plates.[10]
-
Allow the cells to adhere and stabilize in co-culture medium for 24-48 hours.
-
Treat the co-cultures with various concentrations of this compound. If investigating inflammatory responses, co-treat with LPS (e.g., 1 µg/mL).
-
Incubate for the desired duration (e.g., 48 hours).
-
After incubation, collect the cell culture supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.
-
Assess hepatocyte viability in the co-culture using a suitable assay (e.g., ATP-based assay, as MTT may be affected by Kupffer cell metabolism).
Protocol 3: Mitigation of Cytotoxicity with N-Acetylcysteine (NAC)
This protocol outlines the use of NAC as an antioxidant to potentially reduce this compound-induced cytotoxicity.
Materials:
-
Primary cell cultures (e.g., hepatocytes)
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution (freshly prepared)
-
Cytotoxicity assay kit (e.g., LDH or ATP-based)
Procedure:
-
Plate primary cells in a 96-well plate and allow them to attach.
-
Prepare this compound dilutions at 2x the final desired concentration.
-
Prepare NAC solutions at 2x the final desired concentration (e.g., a range of 0.1 mM to 5 mM).[11]
-
For the co-treatment group, add 50 µL of the 2x NAC solution to the wells, followed by 50 µL of the 2x this compound solution.
-
For the this compound-only group, add 50 µL of culture medium and 50 µL of the 2x this compound solution.
-
For the NAC-only and untreated control groups, add the respective solutions and/or medium to a final volume of 100 µL.
-
Incubate for the desired treatment period.
-
Assess cell cytotoxicity using a suitable assay (e.g., LDH release assay to measure membrane integrity).
Visualizations
Caption: Inhibition of PI3Kδ and CK1ε pathways by this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | PI3K | TargetMol [targetmol.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Co-culture of Hepatocytes and Kupffer Cells as an In Vitro Model of Inflammation and Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine improves in vitro the function of macrophages from mice with endotoxin-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
umbralisib dose-response curve analysis and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with umbralisib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] The PI3Kδ pathway is crucial for B-cell receptor signaling, which is often overactive in B-cell malignancies, promoting cell proliferation and survival.[1] By inhibiting PI3Kδ, this compound disrupts this signaling cascade.[1] The inhibition of CK1ε is a unique feature of this compound and is thought to play a role in regulating immune responses, potentially mitigating some of the autoimmune side effects seen with other PI3K inhibitors.[2]
Q2: What are the typical in vitro IC50 or EC50 values for this compound?
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound can vary depending on the assay system. Published data indicates an IC50 and EC50 for PI3Kδ of approximately 22.2 nM and 24.3 nM, respectively. The EC50 for CK1ε is significantly higher, around 6.0 µM. In cell-based assays, this compound has been shown to inhibit the proliferation of human whole blood CD19+ cells with a half-maximal inhibition between 100-300 nM.
Q3: Has this compound been withdrawn from the market?
Yes, in June 2022, the U.S. Food and Drug Administration (FDA) withdrew its approval for this compound (Ukoniq).[3] This decision was based on findings from the UNITY-CLL clinical trial that indicated a possible increased risk of death in patients receiving this compound.[3] Consequently, the manufacturer, TG Therapeutics, voluntarily withdrew the drug from the market for its approved uses in marginal zone lymphoma (MZL) and follicular lymphoma (FL).[3]
Dose-Response Analysis: Troubleshooting Guide
Q4: We are observing a shallow or incomplete dose-response curve in our cell viability assay with this compound. What could be the cause?
Several factors can contribute to a shallow or incomplete dose-response curve:
-
Cell Line Insensitivity: The chosen lymphoma cell line may have inherent resistance to PI3Kδ/CK1ε inhibition. This could be due to mutations in downstream signaling components or reliance on alternative survival pathways.
-
Assay Duration: The incubation time with this compound may be insufficient to induce significant cell death or growth inhibition. Consider extending the assay duration (e.g., from 24 to 48 or 72 hours).
-
Drug Concentration Range: The concentration range tested might not be broad enough to capture the full dose-response. Ensure you are testing concentrations that bracket the expected IC50 value.
-
Cell Seeding Density: Inconsistencies in the number of cells seeded per well can lead to variability in the final readout.
Q5: Our measured IC50 values for this compound are inconsistent across experiments. How can we improve reproducibility?
Inconsistent IC50 values are a common issue in cell-based assays. To improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, growth media, and serum concentration.
-
Optimize Seeding Density: Determine the optimal cell seeding density that allows for logarithmic growth throughout the assay duration.
-
Use a Stable Drug Stock: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Consistent Assay Protocol: Use a standardized protocol for drug dilution, incubation times, and reagent addition.
-
Data Analysis: Employ a consistent method for data normalization and curve fitting to calculate the IC50.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments involving this compound, along with troubleshooting tips.
Cell Viability Assay
Objective: To determine the dose-dependent effect of this compound on the viability of lymphoma cell lines.
Protocol:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined optimal density in complete growth medium and incubate overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent such as CellTiter-Glo® (Promega) or a resazurin-based assay. Follow the manufacturer's instructions for reagent addition and incubation.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Use a multichannel pipette for reagent addition and ensure a homogenous cell suspension before seeding. |
| Edge effects in the 96-well plate | Evaporation from the outer wells. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile water or PBS to maintain humidity. |
| No dose-response observed | Cell line is resistant, or the drug concentration is too low. | Test a wider range of this compound concentrations and/or use a different, more sensitive cell line. |
Western Blot for AKT Phosphorylation
Objective: To assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway by measuring the phosphorylation of AKT at Ser473.
Protocol:
-
Cell Treatment: Seed lymphoma cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No or weak p-AKT signal | Insufficient stimulation of the pathway, low protein load, or inactive antibody. | Ensure the cell line has basal AKT activity or stimulate with a growth factor. Increase the amount of protein loaded. Use a positive control to validate the antibody. |
| High background | Insufficient blocking, or the primary antibody concentration is too high. | Increase the blocking time or use a different blocking agent. Optimize the primary antibody dilution. |
| Inconsistent loading | Inaccurate protein quantification or pipetting errors. | Carefully perform protein quantification and ensure equal loading volumes. Use a loading control like GAPDH or β-actin for normalization. |
Quantitative Data Summary
| Parameter | Value | Assay System |
| PI3Kδ IC50 | 22.2 nM | Enzyme Assay |
| PI3Kδ EC50 | 24.3 nM | Cell-based Assay |
| CK1ε EC50 | 6.0 µM | Cell-based Assay |
| CD19+ Cell Proliferation Inhibition | 100-300 nM | Human Whole Blood |
Visualizations
Caption: this compound's dual inhibitory mechanism of action.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
Technical Support Center: Overcoming Umbralisib Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating mechanisms of resistance to umbralisib in cancer cell lines.
Important Notice: this compound (Ukoniq) Market Withdrawal
In April 2022, the manufacturer voluntarily withdrew this compound from the market for its approved uses in marginal zone lymphoma (MZL) and follicular lymphoma (FL) due to safety concerns.[1] Updated clinical trial data suggested a possible increased risk of death, leading the U.S. FDA to determine that the risks of treatment outweighed the benefits.[1][2] This context is critical for researchers studying its mechanisms of action and resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly TGR-1202) is an oral, next-generation kinase inhibitor.[1] It is a dual inhibitor of phosphatidylinositol 3-kinase-delta (PI3K-δ) and casein kinase 1-epsilon (CK1ε).[1][3][4] Its action against PI3K-δ, which is highly expressed in malignant B-cells, interrupts a critical signaling pathway for B-cell proliferation and survival.[2][5] The inhibition of CK1ε is a feature that distinguishes it from other PI3K inhibitors and is thought to contribute to its anti-cancer activity.[5][6]
Q2: What are the potential mechanisms of resistance to this compound and other PI3K inhibitors?
A2: While specific resistance mechanisms to this compound are not extensively documented, resistance to the PI3K inhibitor class often involves the activation of bypass signaling pathways.[7] Cancer cells may adapt by:
-
Upregulating parallel signaling pathways: Activation of pathways like MAPK/ERK or other PI3K isoforms can compensate for the inhibition of PI3K-δ.[8][9]
-
Genetic Mutations: Acquired mutations in the PI3K pathway genes (e.g., PIK3CA, PTEN) or other related oncogenes (KRAS, BRAF) can render the inhibitor ineffective.[8][10]
-
Epigenetic Modifications: Changes in gene expression patterns that promote cell survival and proliferation despite drug treatment.
-
Tumor Microenvironment: Interactions between the tumor and its surrounding non-cancerous tissue can create a supportive environment that promotes drug resistance.[9]
Q3: My this compound-treated cells are showing reduced sensitivity over time. What are the first steps to investigate this?
A3: First, confirm the stability and activity of your this compound stock. Then, perform a dose-response curve to quantify the shift in the half-maximal inhibitory concentration (IC50). Analyze downstream signaling by checking the phosphorylation status of key proteins like AKT and S6 via Western blot to confirm target engagement. If the pathway is still inhibited but cells are surviving, this suggests the activation of bypass mechanisms.
Q4: What combination therapies are being explored to overcome resistance to PI3K inhibitors?
A4: Combining therapies that target distinct molecular pathways is a key strategy to overcome resistance.[7] For PI3K inhibitors, promising combinations include:
-
BTK Inhibitors: Combining this compound with a Bruton's tyrosine kinase (BTK) inhibitor like ibrutinib has shown good tolerability and activity in relapsed/refractory CLL and MCL.[8][11]
-
Anti-CD20 Monoclonal Antibodies: The combination of this compound with ublituximab (an anti-CD20 antibody) has been studied in B-cell malignancies.[12][13]
-
Targeting Parallel Pathways: Combining PI3K inhibitors with agents that block other survival pathways, such as MEK or mTOR inhibitors, is a rational approach being investigated.[9]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death in this compound-treated cultures. | 1. Drug Inactivity: this compound degradation due to improper storage or handling.2. Cell Line Contamination: Mycoplasma or cross-contamination with a resistant cell line.3. Acquired Resistance: Cells have developed resistance through genetic or adaptive mechanisms. | 1. Use a fresh aliquot of this compound; verify concentration and storage conditions.2. Test for mycoplasma and perform cell line authentication (e.g., STR profiling).3. Perform dose-response assays to confirm IC50 shift. Analyze key signaling pathways (PI3K/AKT, MAPK) via Western blot. |
| Inconsistent IC50 values in cell viability assays. | 1. Inconsistent Seeding Density: Variation in the number of cells plated per well.2. Assay Timing: Inconsistent drug incubation times.3. Reagent Issues: Problems with the viability assay reagent (e.g., MTT, CellTiter-Glo). | 1. Ensure a homogenous single-cell suspension and accurate cell counting before plating.2. Standardize the drug incubation period across all experiments.3. Check the expiration date and proper storage of assay reagents. Include positive and negative controls. |
| No change in p-AKT levels after this compound treatment. | 1. Ineffective Dose: The concentration of this compound is too low to inhibit PI3K-δ effectively.2. Rapid Pathway Reactivation: Feedback loops may be reactivating the pathway.3. Technical Issue: Inefficient protein extraction or inactive antibodies. | 1. Perform a dose-response and time-course experiment to find the optimal concentration and time point for p-AKT inhibition.2. Check for reactivation at later time points (e.g., 24h, 48h).3. Use fresh lysis buffer with phosphatase inhibitors. Validate primary and secondary antibodies with appropriate controls. |
Quantitative Data Summary
The following table summarizes clinical response rates for this compound in various B-cell malignancies, providing a baseline for its initial efficacy before the onset of resistance.
| Malignancy | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| Indolent Non-Hodgkin Lymphoma (iNHL) | Relapsed/Refractory | This compound Monotherapy | 47.1% | MZL: Not Reached, FL: 10.6 mos, SLL: 20.9 mos | [4] |
| Chronic Lymphocytic Leukemia (CLL) | Relapsed/Refractory | This compound + Ibrutinib | 90% | Not Reported | [8] |
| Mantle Cell Lymphoma (MCL) | Relapsed/Refractory | This compound + Ibrutinib | 67% | Not Reported | [8] |
| CLL (Treatment Naïve & Previously Treated) | Treatment Naïve / Previously Treated | This compound + Ublituximab (U2) | 84% (TN) | 38.5 months (TN) | [13] |
FL: Follicular Lymphoma; SLL: Small Lymphocytic Lymphoma; MZL: Marginal Zone Lymphoma.
Visualizations and Workflows
PI3K/AKT Signaling Pathway Inhibition by this compound
Caption: Simplified PI3K/AKT pathway showing inhibition by this compound.
Workflow for Developing this compound-Resistant Cell Lines
Caption: Experimental workflow for generating resistant cell lines.
Troubleshooting Logic for this compound Resistance
Caption: Decision tree for troubleshooting resistance in vitro.
Experimental Protocols
Protocol 1: Establishing an this compound-Resistant Cell Line
This protocol is based on the gradual drug induction method.[14]
-
Determine Initial Sensitivity:
-
Plate the parental (non-resistant) cancer cell line in 96-well plates.
-
Perform a dose-response assay with this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Calculate the IC50 value using a cell viability reagent (e.g., CellTiter-Glo®).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard growth medium containing a low concentration of this compound, typically starting at the IC10 or IC20 value determined in step 1.
-
Maintain the culture, changing the medium with fresh drug every 2-3 days.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate and morphology comparable to the untreated parental line, double the concentration of this compound.
-
Repeat this dose-escalation process over several months. This stepwise pressure selects for resistant populations.[14]
-
-
Confirmation of Resistance:
-
Once cells are stably proliferating in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), culture them in drug-free medium for 1-2 weeks to ensure the resistance phenotype is stable.
-
Re-determine the IC50 of the newly generated line and compare it to the parental line. A significant increase (e.g., >5-fold) confirms resistance.
-
-
Cell Banking:
-
Expand the confirmed resistant cell line and create a frozen cell bank for future experiments.
-
Protocol 2: Western Blotting for PI3K Pathway Analysis
-
Cell Treatment and Lysis:
-
Plate parental and this compound-resistant cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 2-4 hours for acute pathway inhibition).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-S6 Ribosomal Protein
-
Total S6 Ribosomal Protein
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a digital imager or X-ray film. Densitometry analysis can be used to quantify changes in protein phosphorylation.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The dual PI3Kδ/CK1ε inhibitor this compound exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ublituximab and this compound in relapsed/refractory B-cell non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biospace.com [biospace.com]
- 14. Cell Culture Academy [procellsystem.com]
minimizing variability in umbralisib experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving umbralisib.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] PI3Kδ is a key component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[3][4][5] By inhibiting PI3Kδ, this compound disrupts signaling pathways that promote cell proliferation, survival, and migration in lymphoma cells.[3][6][7] The inhibition of CK1ε is also believed to contribute to its anti-cancer effects.[1][2]
2. What are the key downstream targets to measure this compound activity?
A primary downstream effector of PI3K signaling is Akt. Therefore, a common and reliable method to confirm this compound's activity in cells is to measure the level of phosphorylated Akt (p-Akt) at serine 473 (Ser473) or threonine 308 (Thr308) via Western blot.[8] A reduction in p-Akt levels upon this compound treatment indicates target engagement and pathway inhibition.
3. How should I prepare and store this compound for in vitro experiments?
This compound has low aqueous solubility.[2] For in vitro assays, it is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the stock solution in cell culture medium to the final desired concentration immediately before use. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4. What are some common sources of variability in this compound in vitro experiments?
Several factors can contribute to variability in in vitro experiments with this compound:
-
Drug Solubility and Stability: Poor solubility can lead to inconsistent concentrations in working solutions. Ensure complete dissolution of the stock solution and avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular response to treatment.[9] Maintain consistent cell culture practices.
-
Assay-Specific Parameters: Incubation times, reagent concentrations, and detection methods can all introduce variability. Standardize these parameters across experiments.
-
Presence of Serum: Components in fetal bovine serum (FBS) can bind to this compound, potentially reducing its effective concentration.[10][11] Consider using reduced-serum media or performing assays in serum-free conditions if appropriate for your cell line, but be aware that serum deprivation itself can impact cell signaling and viability.[9]
Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent Results in Cell Viability Assays
Variability in cell viability assays (e.g., MTT, MTS, CellTiter-Glo®) is a common issue. This guide provides potential causes and solutions.
Problem: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent this compound Concentration | Prepare fresh dilutions of this compound from a validated stock for each experiment. Ensure the stock solution is fully dissolved before making dilutions. |
| Variable Cell Seeding Density | Use a consistent cell seeding density for all experiments. Ensure even cell distribution in the wells by gently swirling the plate after seeding. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Fluctuations in Incubation Time | Adhere to a standardized incubation time with this compound for all experiments. |
| Variable Serum Concentration | Use the same batch and concentration of FBS for all related experiments. If possible, test different serum concentrations to determine the optimal condition for your assay. |
Experimental Protocol: Standard Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12][13]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12][13]
Diagram: Logical Workflow for Troubleshooting Cell Viability Assays
Caption: Troubleshooting workflow for cell viability assay variability.
Troubleshooting Guide 2: Weak or No Signal in Western Blot for p-Akt
A common application of Western blotting in this compound studies is to assess the phosphorylation status of Akt. This guide addresses issues with detecting p-Akt.
Problem: Weak or no p-Akt signal after this compound treatment.
| Potential Cause | Troubleshooting Recommendation |
| Phosphatase Activity | Add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation of proteins. Keep samples on ice at all times.[14] |
| Low Protein Concentration | Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) for your specific protein size. Use a PVDF membrane for better protein retention. |
| Suboptimal Antibody Dilution | Titrate your primary and secondary antibodies to find the optimal concentration. |
| Blocking Buffer Interference | When detecting phosphoproteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[14] |
| Basal p-Akt Levels Too Low | Ensure your untreated control cells have a detectable basal level of p-Akt. If not, you may need to stimulate the cells (e.g., with growth factors) to induce Akt phosphorylation before this compound treatment. |
Experimental Protocol: Western Blot for p-Akt
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7, then add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the p-Akt signal.
Diagram: this compound's Effect on the PI3K/Akt Signaling Pathway
Caption: this compound inhibits PI3Kδ, blocking Akt phosphorylation.
Troubleshooting Guide 3: High Variability in In Vivo Studies
In vivo experiments are inherently more complex and prone to variability. This guide provides strategies to minimize variability in this compound animal studies.
Problem: Inconsistent tumor growth inhibition or drug exposure in animal models.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Drug Formulation and Administration | Due to this compound's poor solubility, ensure a consistent and stable formulation (e.g., suspension in an appropriate vehicle). Use precise administration techniques (e.g., oral gavage) to ensure accurate dosing. |
| Variable Drug Bioavailability | Food can affect the absorption of this compound.[7] Standardize the feeding schedule of the animals relative to drug administration. |
| Animal-to-Animal Variation | Use animals of the same age, sex, and genetic background. Randomize animals into treatment and control groups. |
| Tumor Implantation Site and Size | Implant tumors in a consistent anatomical location. Start treatment when tumors reach a standardized size. |
| Inconsistent Endpoint Measurement | Use standardized methods for measuring tumor volume (e.g., caliper measurements) and other endpoints. Blind the observers to the treatment groups if possible. |
Experimental Protocol: General In Vivo Efficacy Study
-
Animal Model: Select an appropriate animal model (e.g., xenograft or syngeneic model).
-
Tumor Cell Implantation: Implant a consistent number of tumor cells subcutaneously or orthotopically.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined average size, randomize the animals into treatment and control groups.
-
Drug Formulation and Administration: Prepare the this compound formulation fresh daily or as per its stability data. Administer the drug (e.g., via oral gavage) at the determined dose and schedule. The vehicle used for the control group should be identical to that used for the this compound group.
-
Endpoint Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacokinetic Analysis (Optional): Collect blood samples at various time points after drug administration to determine the pharmacokinetic profile of this compound and ensure consistent exposure.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for p-Akt).
Diagram: Factors Influencing In Vivo Experimental Variability
Caption: Key factors contributing to in vivo experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot optimization | Abcam [abcam.com]
addressing conflicting results in umbralisib studies
This technical support center provides guidance for researchers, scientists, and drug development professionals addressing the conflicting results observed in umbralisib clinical trials. The information is presented in a question-and-answer format to directly address potential issues and provide clarity on the available data.
Frequently Asked Questions (FAQs)
Q1: What was the initial promise of this compound based on early clinical data?
A1: this compound, a dual inhibitor of PI3K-delta and casein kinase 1-epsilon (CK1-epsilon), initially showed significant promise in treating relapsed or refractory B-cell malignancies.[1][2] The Phase 2b UNITY-NHL trial demonstrated clinically meaningful overall response rates (ORR) in patients with marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][3][4][5] Specifically, the ORR for MZL was 49%, with 16% of patients achieving a complete response, and the ORR for FL was 43%, with a 3% complete response rate.[1][5] These encouraging results led to its accelerated FDA approval in February 2021 for adult patients with relapsed or refractory MZL who had received at least one prior anti-CD20-based regimen and for adult patients with relapsed or refractory FL who had received at least three prior lines of systemic therapy.[1][6][7]
Q2: What were the conflicting results that led to the withdrawal of this compound's FDA approval?
A2: The primary conflicting data emerged from the Phase 3 UNITY-CLL trial, which evaluated this compound in combination with the anti-CD20 monoclonal antibody ublituximab (a regimen known as U2) in patients with chronic lymphocytic leukemia (CLL).[6][7] While the study met its primary endpoint of improved progression-free survival, an analysis of overall survival (OS) data revealed a potential increased risk of death in patients receiving the U2 combination compared to the control arm.[6][7][8] This finding raised significant safety concerns.[6][8][9] Due to these safety signals, the FDA determined that the risks of treatment with this compound outweighed its benefits, leading to the voluntary withdrawal of the drug from the market by its manufacturer, TG Therapeutics, in April 2022, and the formal withdrawal of its FDA approval in June 2022.[6][7][8][9][10]
Q3: How did the safety profile of this compound in the UNITY-NHL trial compare to the concerns raised by the UNITY-CLL trial?
A3: In the initial UNITY-NHL trial, this compound appeared to have a manageable safety profile, with the most common adverse events being diarrhea, nausea, and fatigue.[11] It was suggested that its unique dual-inhibition mechanism might lead to fewer immune-mediated toxicities compared to other PI3K inhibitors.[11][12][13][14] However, the UNITY-CLL trial, which had a comparator arm and a different patient population, revealed a more concerning safety signal with a potential increased risk of death.[6][8] This discrepancy highlights the importance of randomized controlled trials in fully characterizing the safety profile of a new drug.
Q4: What is the proposed mechanism of action for this compound, and how might it relate to the observed efficacy and toxicity?
A4: this compound is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3K-delta) and casein kinase 1-epsilon (CK1-epsilon).[1][2]
-
PI3K-delta inhibition: The PI3K-delta signaling pathway is crucial for the proliferation, survival, and trafficking of B-cells.[11][15] By inhibiting this pathway, this compound can disrupt the growth of malignant B-cells, which is the basis for its efficacy in B-cell lymphomas.[16]
-
CK1-epsilon inhibition: CK1-epsilon is involved in the regulation of oncoprotein translation.[1] Its inhibition by this compound is thought to contribute to the drug's anti-cancer effects.[1]
The initial hypothesis was that the high selectivity for PI3K-delta and the novel inhibition of CK1-epsilon would result in a more favorable safety profile compared to other PI3K inhibitors.[11][12][13] However, the findings from the UNITY-CLL trial suggest that the interplay of these inhibitions, potentially in combination with ublituximab, may lead to unforeseen toxicities.
Troubleshooting Guide for Unexpected Experimental Results
This guide is intended for researchers working with this compound in a preclinical or non-clinical research setting.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High level of cytotoxicity in non-malignant immune cells | Off-target effects or on-target effects on normal immune cell function. The PI3K-delta pathway is also important for normal B-cell function.[11] | 1. Dose-response analysis: Determine the concentration at which toxicity is observed and compare it to the reported effective concentrations for inhibiting malignant cells. 2. Comparative studies: Compare the effects of this compound to other PI3K inhibitors (e.g., idelalisib, duvelisib) on the same cell types. 3. Functional assays: Assess the impact on specific immune cell functions (e.g., T-cell activation, B-cell signaling) to understand the mechanism of toxicity. |
| Discrepancy between in vitro efficacy and in vivo results | Complex interactions within the tumor microenvironment or host immune system not captured in vitro. The UNITY-CLL trial highlighted the importance of the in vivo context. | 1. In vivo modeling: Utilize appropriate animal models that recapitulate the human tumor microenvironment and immune system. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Ensure adequate drug exposure and target engagement in your in vivo model. 3. Immunophenotyping: Analyze the immune cell populations within the tumor and peripheral tissues to assess for immunomodulatory effects. |
| Unexpected adverse events in animal models | Similar to the clinical findings, this compound may have unforeseen systemic toxicities. | 1. Comprehensive toxicology studies: Conduct thorough safety assessments, including hematology, clinical chemistry, and histopathology. 2. Monitor for immune-related adverse events: Pay close attention to signs of colitis, pneumonitis, and hepatotoxicity, which have been observed with other PI3K inhibitors.[11] 3. Long-term studies: The increased risk of death in the UNITY-CLL trial was observed over time, suggesting the importance of long-term in vivo studies.[7] |
Data Presentation: Summary of Key Clinical Trial Results
Table 1: Efficacy of this compound in Relapsed/Refractory Lymphomas (UNITY-NHL Trial)
| Indication | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) |
| Marginal Zone Lymphoma (MZL) | 69 | 49%[1][5][17] | 16%[1][5][17] | Not Reached[5][17] |
| Follicular Lymphoma (FL) | 117 | 43%[1][5][17] | 3%[1][5][17] | 11.1 months[5][12] |
Table 2: Adverse Events of Special Interest with this compound (Integrated Analysis)
| Adverse Event | Any Grade | Grade ≥3 |
| Diarrhea | 52.3%[11] | 7.3%[11] |
| Nausea | 41.5%[11] | - |
| Fatigue | 31.8%[11] | - |
| Neutropenia | - | 11.3%[11] |
| Increased Aminotransferase Levels | - | 5.7%[11] |
| Pneumonia | 7.8%[11] | - |
| Non-infectious Colitis | 2.4%[11] | - |
| Pneumonitis | 1.1%[11] | - |
| Data from an integrated analysis of 371 patients across four studies.[11] |
Experimental Protocols
UNITY-NHL (NCT02793583) - Phase 2b Monotherapy Trial
-
Patient Population: Adults with relapsed or refractory MZL (n=69) who had received at least one prior anti-CD20-based regimen, or FL (n=117) who had received at least three prior lines of systemic therapy.[1][7]
-
Treatment: this compound 800 mg administered orally once daily until disease progression or unacceptable toxicity.[1][17]
-
Primary Endpoint: Overall Response Rate (ORR) as determined by an Independent Review Committee (IRC).[1][3]
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[4][18]
UNITY-CLL (NCT02611231) - Phase 3 Combination Trial
-
Patient Population: Patients with previously untreated or relapsed/refractory Chronic Lymphocytic Leukemia (CLL).[6]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Key Safety Endpoint Leading to Withdrawal: Overall Survival (OS).[7][8]
Visualizations
Caption: this compound's dual inhibition of PI3K-delta and CK1-epsilon pathways.
Caption: Timeline of this compound's clinical trials and regulatory journey.
Caption: Potential reasons for the conflicting results in this compound studies.
References
- 1. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 2. Ukoniq (this compound) FDA Approved for Adults with Relapsed or Refractory Marginal-Zone Lymphoma or Follicular Lymphoman [ahdbonline.com]
- 3. TG Therapeutics Announces Positive Results from the UNITY-NHL Phase 2b Pivotal Trial Evaluating this compound Monotherapy in Patients with Relapsed/Refractory Follicular Lymphoma - BioSpace [biospace.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. aacr.org [aacr.org]
- 6. onclive.com [onclive.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ashpublications.org [ashpublications.org]
- 9. FDA approval of lymphoma medicine Ukoniq (this compound) is withdrawn due to safety concerns | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. The dual PI3Kδ/CK1ε inhibitor this compound exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. targetedonc.com [targetedonc.com]
- 18. ashpublications.org [ashpublications.org]
umbralisib experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with umbralisib, a dual inhibitor of PI3K-delta (Phosphoinositide 3-kinase delta) and CK1-epsilon (Casein Kinase 1 epsilon).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (formerly TGR-1202) is an oral kinase inhibitor.[1][2][3] It is a dual inhibitor, meaning it acts on two primary targets:
-
PI3K-delta (Phosphoinositide 3-kinase delta): This kinase is a key component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[3][4] this compound shows high selectivity for the delta isoform over the alpha, beta, and gamma isoforms of PI3K.[5]
-
CK1-epsilon (Casein Kinase 1 epsilon): This kinase is implicated in the pathogenesis of various cancers, including lymphoid malignancies, and plays a role in protein translation of oncoproteins.[3][4]
Q2: What was the clinical status of this compound?
This compound, marketed as Ukoniq™, was granted accelerated approval by the FDA in February 2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[6][7] However, in June 2022, the FDA withdrew its approval due to safety concerns arising from clinical trial data that suggested a possible increased risk of death in patients receiving the drug.[6][7] Researchers should be aware of this clinical context when designing and interpreting their experiments.
Q3: What are the key signaling pathways modulated by this compound?
This compound primarily modulates the PI3K/AKT signaling pathway through its inhibition of PI3K-delta. It also impacts pathways regulated by CK1-epsilon.
Figure 1: Simplified signaling pathway showing this compound's inhibition of PI3K-delta and CK1-epsilon.
Troubleshooting Guides
In Vitro Kinase Assay
Q4: I am not seeing inhibition of PI3K-delta in my in vitro kinase assay. What could be the issue?
-
A4:
-
Incorrect ATP Concentration: Ensure the ATP concentration in your assay is at or near the Km for PI3K-delta. High ATP concentrations can outcompete this compound, which is an ATP-competitive inhibitor.
-
Enzyme Activity: Verify the activity of your recombinant PI3K-delta enzyme. Use a known potent PI3K-delta inhibitor as a positive control to confirm enzyme functionality.
-
Compound Solubility: this compound has low aqueous solubility.[8] Ensure it is fully dissolved in your stock solution (typically DMSO) and that the final DMSO concentration in the assay is consistent and low (ideally <1%) to avoid precipitation.
-
Assay Buffer Components: Check for components in your assay buffer that might interfere with the inhibitor's activity, such as high concentrations of detergents or reducing agents.
-
Cell-Based Assays
Q5: My cell proliferation/viability assay results with this compound are inconsistent. What are some common causes?
-
A5:
-
Cell Seeding Density: Inconsistent cell seeding will lead to variable results. Optimize and maintain a consistent cell number per well.
-
Compound Stability in Media: While generally stable, prolonged incubation at 37°C could lead to some degradation. Prepare fresh drug dilutions for each experiment. An amorphous form of this compound monotosylate has been developed for better solubility and stability.[2]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outer wells or ensure proper humidification in the incubator.
-
Assay Endpoint: The timing of your assay endpoint is critical. For proliferation assays (e.g., MTT, CellTiter-Glo), ensure cells in the control wells are in the logarithmic growth phase at the time of measurement.
-
Q6: I am having trouble detecting a decrease in phosphorylated AKT (p-AKT) by Western blot after this compound treatment. What should I check?
-
A6:
-
Phosphatase Activity: Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of proteins. Keep samples on ice or at 4°C throughout the lysis and processing steps.
-
Basal p-AKT Levels: Some cell lines may have low basal levels of p-AKT. Consider stimulating the PI3K/AKT pathway with a growth factor (e.g., IGF-1, PDGF) to increase the dynamic range for observing inhibition.
-
Antibody Quality: Use a well-validated antibody specific for the desired p-AKT site (e.g., Ser473 or Thr308). Always include a positive control (e.g., lysate from stimulated cells) to confirm antibody performance.
-
Blocking Buffer: When probing for phosphoproteins, it is often recommended to use a blocking buffer containing 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can increase background noise.
-
Loading Control: Always probe for total AKT as a loading control and to confirm that the decrease in p-AKT is not due to a general decrease in total AKT protein levels.
-
Experimental Best Practices and Protocols
General Best Practices
-
Solubility: this compound is practically insoluble in water.[8] Prepare a high-concentration stock solution in 100% DMSO and make serial dilutions in your cell culture medium. Ensure the final DMSO concentration in your experiments is below 0.5% to minimize solvent-induced toxicity.
-
Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as your highest this compound dose.
-
Positive Control (PI3K Pathway): Use a known PI3K inhibitor (e.g., idelalisib for PI3K-delta specificity, or a pan-PI3K inhibitor like GDC-0941) to compare efficacy and validate your assay system.
-
Positive Control (CK1ε Pathway): If investigating CK1-epsilon-mediated effects, a more specific CK1-epsilon inhibitor could be used as a control, although these are less common.
-
-
Dose-Response Curves: When determining the IC50 value, use a sufficient range of concentrations (typically logarithmic dilutions) to generate a complete sigmoidal curve. This will ensure an accurate calculation of the IC50.
Experimental Protocols
In Vitro Kinase Assay (PI3K-delta)
-
Objective: To determine the IC50 of this compound against recombinant PI3K-delta.
-
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Serially dilute this compound in DMSO, then further dilute in the reaction buffer.
-
Add recombinant PI3K-delta enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle control to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (at Km concentration) and the lipid substrate (e.g., PIP2).
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the product (PIP3) using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value from the dose-response curve.
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines (e.g., lymphoma or leukemia cell lines).
-
Methodology:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) or vehicle control.
-
Incubate for a specified period (e.g., 72 or 96 hours).[5]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for p-AKT Inhibition
-
Objective: To confirm this compound's inhibition of the PI3K/AKT pathway in cells.
-
Methodology:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal p-AKT levels.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce AKT phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (Ser473 or Thr308) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin).
-
Figure 2: A step-by-step workflow for Western blot analysis of p-AKT inhibition by this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| PI3K-delta IC50 | 22.2 nM | [5] |
| CK1-epsilon IC50 | ~6.9 µM | - |
| Cell Proliferation (CD19+ cells) EC50 | 100-300 nM | [5] |
| Solubility in Water | Practically Insoluble | [8] |
| Recommended Vehicle | DMSO | [5] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell line used. It is recommended to determine these values empirically in your experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The dual PI3Kδ/CK1ε inhibitor this compound exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Guide to Umbralisib and Idelalisib in PI3K Delta Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of umbralisib and idelalisib, two inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical enzyme in the B-cell receptor signaling pathway. The comparison covers their mechanism of action, preclinical and clinical efficacy, safety profiles, and the current regulatory status of each compound. This information is intended to support researchers and drug development professionals in their understanding of PI3Kδ inhibition and the nuances between these two agents.
Executive Summary
Idelalisib, a first-in-class selective PI3Kδ inhibitor, demonstrated significant clinical activity in various B-cell malignancies, leading to its approval for chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL). However, its use has been associated with significant immune-mediated toxicities. This compound, a next-generation inhibitor, was designed to have a more favorable safety profile through its dual inhibition of PI3Kδ and casein kinase 1 epsilon (CK1ε). While it also showed clinical efficacy in marginal zone lymphoma (MZL) and FL, leading to an accelerated approval, it was later voluntarily withdrawn from the market due to an increased risk of death observed in a confirmatory clinical trial.[1][2][3][4] This guide will delve into the data that defined the trajectory of these two inhibitors.
Mechanism of Action: A Tale of Two Inhibitors
Both idelalisib and this compound target the p110δ catalytic subunit of PI3K, albeit with different selectivity and additional targets in the case of this compound.
Idelalisib is a highly selective inhibitor of PI3Kδ.[5] By blocking PI3Kδ, idelalisib disrupts downstream signaling pathways, including the AKT and mTOR pathways, which are crucial for the proliferation and survival of malignant B-cells.[6] This inhibition ultimately leads to apoptosis of the cancer cells.[7]
This compound is a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε).[8] Its inhibition of PI3Kδ is also highly selective. The additional inhibition of CK1ε is thought to contribute to its distinct safety profile, potentially by modulating T-cell function and reducing immune-mediated toxicities that are characteristic of other PI3Kδ inhibitors.[9]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition for both drugs.
Preclinical Data: Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and idelalisib against PI3K isoforms and, for this compound, against CK1ε.
| Target | This compound IC50/EC50 | Idelalisib IC50 |
| PI3Kδ | 22.2 nM (EC50)[10] | 19 nM[11] |
| PI3Kα | >1000-fold selective vs δ | 8600 nM |
| PI3Kβ | >30-50-fold selective vs δ | 4000 nM |
| PI3Kγ | >15-50-fold selective vs δ | 2100 nM |
| CK1ε | 6.0 µM (EC50)[10] | Not Applicable |
| IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. |
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and idelalisib are not available. The following tables summarize key efficacy data from their respective pivotal trials in follicular lymphoma and marginal zone lymphoma.
Follicular Lymphoma (FL)
| Efficacy Endpoint | This compound (UNITY-NHL, NCT02793583)[1][3] | Idelalisib (NCT01282424)[12][13][14] |
| Overall Response Rate (ORR) | 45.3% | 57% |
| Complete Response (CR) | 5.1% | 6% |
| Median Duration of Response (DoR) | 11.1 months | 12.5 months |
| Median Progression-Free Survival (PFS) | 10.6 months | 11 months |
Marginal Zone Lymphoma (MZL)
| Efficacy Endpoint | This compound (UNITY-NHL, NCT02793583)[1][3] | Idelalisib (NCT01282424)[2] |
| Overall Response Rate (ORR) | 49.3% | 47% |
| Complete Response (CR) | 16% | Not Reported Separately |
| Median Duration of Response (DoR) | Not Reached | Not Reported Separately |
| Median Progression-Free Survival (PFS) | Not Reached | Not Reported Separately |
Safety and Tolerability: A Key Differentiator and a Decisive Factor
The safety profiles of this compound and idelalisib have been a central point of comparison and a critical factor in their clinical application.
Idelalisib is associated with a significant risk of serious and potentially fatal immune-mediated toxicities, including diarrhea or colitis, pneumonitis, and hepatotoxicity.[15] These adverse events often require dose interruption, reduction, or discontinuation of therapy.
This compound was developed with the aim of an improved safety profile. While it also demonstrated adverse events common to PI3K inhibitors, initial studies suggested a lower incidence of severe immune-mediated toxicities compared to idelalisib.[3] However, the confirmatory Phase 3 UNITY-CLL trial revealed an increased risk of death in patients receiving this compound, which ultimately led to the withdrawal of its FDA approval.[1][2][3][4]
The following table provides a summary of key grade ≥3 adverse events from their respective clinical trials.
| Adverse Event (Grade ≥3) | This compound (UNITY-NHL)[16] | Idelalisib (NCT01282424)[12] |
| Diarrhea/Colitis | 10.1% | 13% |
| Neutropenia | 11.5% | 27% |
| ALT/AST Elevation | 6.7%/7.2% | 13% |
| Pneumonia | Not Reported in this source | 7% |
Experimental Protocols
This section provides an overview of standard experimental protocols used to evaluate PI3Kδ inhibitors like this compound and idelalisib.
Biochemical Kinase Assay
A biochemical kinase assay is essential for determining the potency and selectivity of an inhibitor against its target kinase.
Methodology:
-
Reagent Preparation: Recombinant human PI3Kδ enzyme, lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), and ATP are prepared in a suitable kinase assay buffer.[17]
-
Compound Dilution: this compound and idelalisib are serially diluted to a range of concentrations.
-
Kinase Reaction: The PI3Kδ enzyme is incubated with the inhibitors for a defined period. The kinase reaction is initiated by the addition of ATP and the lipid substrate.
-
Detection: The amount of product (e.g., ADP or phosphorylated substrate) is quantified using a detection system such as ADP-Glo™ Kinase Assay (Promega) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4][17]
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Cell-Based Proliferation and Apoptosis Assays
These assays are crucial for evaluating the on-target effects of the inhibitors in a cellular context.
Methodology:
-
Cell Culture: Lymphoma cell lines (e.g., SUDHL-4, DOHH-2) are cultured under standard conditions.
-
Treatment: Cells are treated with increasing concentrations of this compound or idelalisib for a specified duration (e.g., 48-72 hours).
-
Proliferation Assessment: Cell viability and proliferation are measured using assays such as MTT, WST-1, or CellTiter-Glo® (Promega).
-
Apoptosis Assessment: Apoptosis induction is quantified by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.[18]
-
Data Analysis: The IC50 for cell growth inhibition and the percentage of apoptotic cells are calculated.
In Vivo Xenograft Models
Animal models are used to assess the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with lymphoma cells to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or idelalisib is administered orally at a defined dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For disseminated disease models, disease progression can be monitored by bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, tumors are excised and can be analyzed for pharmacodynamic markers (e.g., phosphorylation of AKT) by immunohistochemistry or western blotting.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical significance is determined.
Conclusion
The comparison of this compound and idelalisib highlights the ongoing challenge in developing targeted cancer therapies that balance efficacy with a manageable safety profile. Idelalisib established PI3Kδ as a valid therapeutic target in B-cell malignancies but is hampered by significant immune-mediated toxicities. This compound, with its dual inhibitory mechanism, initially appeared to offer an improved safety profile. However, the subsequent emergence of a concerning safety signal leading to its market withdrawal underscores the complexities of long-term safety for this class of drugs.
For researchers and drug development professionals, the story of this compound and idelalisib provides valuable lessons. It emphasizes the importance of understanding the intricate roles of signaling pathways in both cancer cells and the immune system. The development of future PI3K inhibitors will undoubtedly focus on further refining selectivity and mitigating off-target effects to achieve a wider therapeutic window. The detailed experimental data and protocols provided in this guide aim to support these ongoing efforts in the quest for more effective and safer treatments for patients with B-cell malignancies.
References
- 1. TG Therapeutics Announces Publication of Results from the UNITY-NHL Phase 2b Trial Evaluating this compound Monotherapy in Patients with Relapsed or Refractory Indolent non-Hodgkin Lymphoma in the Journal of Clinical Oncology | TG Therapeutics, Inc. [ir.tgtherapeutics.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ascopubs.org [ascopubs.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The dual PI3Kδ/CK1ε inhibitor this compound exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PI3Kδ inhibition by idelalisib in patients with relapsed indolent lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3Kδ Inhibition by Idelalisib in Patients with Relapsed Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with Idelalisib in Patients with Relapsed or Refractory Follicular Lymphoma: The Observational Italian Multicenter FolIdela Study [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. promega.es [promega.es]
- 15. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. haematologica.org [haematologica.org]
- 17. researchgate.net [researchgate.net]
- 18. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity profiling of umbralisib against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of umbralisib, a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This compound was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), although this approval was later withdrawn.[1][2] This document summarizes available quantitative data on its cross-reactivity against other kinases, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.
Executive Summary
This compound is a kinase inhibitor with primary targets being PI3Kδ and CK1ε.[2][3] Preclinical studies have demonstrated its high selectivity for the delta isoform of PI3K over other class I isoforms (α, β, and γ). This selectivity is thought to contribute to a more manageable safety profile compared to less selective PI3K inhibitors.[4][5][6] Off-target activity has been noted against a mutated form of the ABL1 kinase.[1][3] A comprehensive screen of this compound against a panel of 442 kinases was performed during its development, as referenced in FDA documents; however, the detailed results of this broad kinome scan are not publicly available.
Cross-Reactivity Profile of this compound
The following tables summarize the available quantitative data on the inhibitory activity of this compound against its primary targets and other kinases.
Table 1: this compound Activity against Primary Targets and PI3K Isoforms
| Target | Method | Value | Selectivity vs. PI3Kδ | Reference |
| PI3Kδ | IC50 | 22.2 nM | - | [7] |
| Kd | - | - | [4] | |
| PI3Kα | Kd | >1500-fold less potent | >1500x | [4][6] |
| IC50 | >1000-fold less potent | >1000x | [7] | |
| PI3Kβ | Kd | >1500-fold less potent | >1500x | [4][6] |
| IC50 | >30-50-fold less potent | >30-50x | [7] | |
| PI3Kγ | Kd | ~225-fold less potent | ~225x | [4][6] |
| IC50 | >15-50-fold less potent | >15-50x | [7] | |
| CK1ε | EC50 | 6.0 µM | - | [8] |
| IC50 | 37 nM | - |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant. Note the variability in reported CK1ε inhibition, which may be due to different assay conditions.
Table 2: Other Known Kinase Interactions
| Target | Activity | Reference |
| ABL1 (mutated form) | Inhibition observed in biochemical assays | [1][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for kinase inhibitor profiling.
Caption: PI3Kδ Signaling Pathway in B-Cells.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
comparative analysis of umbralisib and other PI3K inhibitors' safety profiles
A Comparative Analysis of the Safety Profiles of Umbralisib and Other PI3K Inhibitors
The landscape of cancer therapy has been significantly advanced by the development of phosphoinositide 3-kinase (PI3K) inhibitors. These targeted agents have shown considerable efficacy in various hematologic malignancies and solid tumors. However, their clinical utility is often tempered by a range of adverse events. This guide provides a comparative analysis of the safety profiles of this compound and other prominent PI3K inhibitors, including idelalisib, duvelisib, copanlisib, and alpelisib, with a focus on data from key clinical trials.
The PI3K Signaling Pathway and Isoform Specificity
The PI3K signaling pathway is crucial for cell proliferation, survival, and metabolism. Different isoforms of the PI3K enzyme (α, β, δ, γ) play distinct roles in these processes. The safety profile of a PI3K inhibitor is often linked to its isoform selectivity. For instance, inhibitors targeting the α isoform, which is central to insulin signaling, are commonly associated with hyperglycemia. Conversely, inhibitors of the δ isoform, which is predominantly expressed in hematopoietic cells, are linked to immune-mediated toxicities.[1]
This compound is a dual inhibitor of PI3K-delta and casein kinase 1-epsilon (CK1ε).[2] This unique mechanism was initially thought to potentially offer a better safety profile compared to other PI3Kδ inhibitors.[3]
Caption: PI3K signaling pathway and points of inhibition.
Comparative Safety Profile of PI3K Inhibitors
The following table summarizes the incidence of common and serious adverse events (AEs) observed in key clinical trials for this compound and other PI3K inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and duration of follow-up.
| Adverse Event | This compound (UNITY-NHL)[4] | Idelalisib (Study 116)[5] | Duvelisib (DUO)[6][7] | Copanlisib (CHRONOS-1)[8][9] | Alpelisib (SOLAR-1)[1][10] |
| Any Grade AEs (%) | 98.7 | ~97 | ~99 | 100 | 99.6 |
| Grade ≥3 AEs (%) | 50.9 | 55.5 | 85 | 82.6 | 76.1 |
| Diarrhea/Colitis (%) | 52.3 (Grade ≥3: 7.3) | 42.7 (Grade ≥3: 16.4) | 51 (Grade ≥3: 15) | 36.5 (Grade ≥3: 8.7) | 57.7 (Grade ≥3: 6.7) |
| Pneumonitis (%) | 1.1 (all grades) | 4 (Grade ≥3) | 5 (Grade ≥3) | 6.3 (Grade ≥3: 1.4) | 1.8 (all grades) |
| Hepatotoxicity (%) | AST/ALT elevation (Grade ≥3: 5.7) | AST/ALT elevation (Grade ≥3: 16) | AST/ALT elevation (Grade ≥3: 3) | AST/ALT elevation (Grade ≥3: 7) | AST/ALT elevation (Grade ≥3: 11.2) |
| Hyperglycemia (%) | Not reported as a key AE | Not reported as a key AE | Not reported as a key AE | 50.0 (Grade ≥3: 39.5) | 63.7 (Grade ≥3: 36.6) |
| Hypertension (%) | Not reported as a key AE | Not reported as a key AE | Not reported as a key AE | 28.8 (Grade ≥3: 23.1) | 6.3 (Grade ≥3: 2.8) |
| Infections (%) | Pneumonia: 7.8 (all grades) | 21-48 (serious) | 31 (serious) | 19 (serious) | 44.9 (Grade ≥3: 9.8) |
| Rash (%) | Not a leading AE | 16 (all grades) | 21 (Grade ≥3: 5) | Not a leading AE | 35.6 (Grade ≥3: 9.9) |
| Neutropenia (%) | 11.3 (Grade ≥3) | 33.6 (Grade ≥3) | 30 (Grade ≥3) | 26.0 (Grade ≥3: 23.0) | 4.6 (Grade ≥3) |
| Discontinuation due to AEs (%) | 13.7 | 8 | 35 | 29.8 | 25 |
Data is presented as percentages of patients experiencing the adverse event. When available, the percentage of Grade 3 or higher events is specified.
Notably, this compound was voluntarily withdrawn from the market due to findings from the UNITY-CLL clinical trial that showed a possible increased risk of death in patients receiving this compound.[6] The FDA has also issued warnings regarding an increased risk of death associated with duvelisib.[6] Several of these drugs, including idelalisib and duvelisib, have black box warnings for serious and fatal toxicities.[11]
Experimental Protocols for Safety Assessment in Clinical Trials
The safety of PI3K inhibitors in clinical trials is rigorously monitored through a standardized process. The following diagram illustrates a general workflow for safety assessment.
Caption: Generalized workflow for safety assessment in a clinical trial.
Key Methodologies:
-
Adverse Event (AE) Monitoring and Reporting: AEs are systematically collected at each study visit through patient interviews, physical examinations, and laboratory tests. All AEs are recorded in the patient's electronic case report form (eCRF).
-
Common Terminology Criteria for Adverse Events (CTCAE): The severity of AEs is graded using the NCI's CTCAE.[12][13] This standardized system (Grades 1-5) allows for consistent reporting and analysis of toxicity data across different studies and drugs.
-
Grade 1: Mild; asymptomatic or mild symptoms.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Dose Modifications: Protocols for pivotal trials such as CHRONOS-1 and SOLAR-1 include specific guidelines for dose interruption, reduction, or discontinuation in the event of certain AEs of a specified grade.[8][14][15]
-
Laboratory Assessments: Regular monitoring of hematology and blood chemistry, including liver function tests (LFTs) and glucose levels, is a standard component of safety evaluation.[8][14][15]
-
Data and Safety Monitoring Boards (DSMBs): An independent DSMB regularly reviews accumulating safety data to ensure the ongoing safety of trial participants.[16]
Conclusion
The safety profiles of PI3K inhibitors are diverse and closely linked to their isoform specificity. While this compound was developed with the aim of an improved safety profile, post-marketing surveillance and further clinical trial data revealed significant safety concerns leading to its withdrawal. For all PI3K inhibitors, a thorough understanding of their potential toxicities and proactive management strategies are paramount for optimizing patient outcomes. Researchers and drug development professionals must continue to investigate novel dosing strategies and combination therapies to mitigate these risks while preserving therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. s24.q4cdn.com [s24.q4cdn.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gilead.com [gilead.com]
- 6. FDA Warns About Possible Increased Risk of Death and Serious Side Effects With Duvelisib - The ASCO Post [ascopost.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. med.unc.edu [med.unc.edu]
A Head-to-Head Comparison of Umbralisib and Copanlisib in Lymphoma Research
In the landscape of targeted therapies for lymphoma, phosphoinositide 3-kinase (PI3K) inhibitors have emerged as a critical class of drugs. Among these, umbralisib and copanlisib have garnered significant attention from researchers and clinicians. This guide provides a detailed, data-driven comparison of these two agents, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate them. This objective analysis is intended to inform researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action: Targeting the PI3K Signaling Pathway
Both this compound and copanlisib exert their anti-lymphoma effects by inhibiting the PI3K pathway, which is crucial for the proliferation, survival, and migration of malignant B-cells.[1][2] However, they differ in their specific targets within this pathway.
This compound is a dual inhibitor, targeting both PI3K-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[3][4] The inhibition of PI3Kδ is a common mechanism among several drugs in this class, disrupting B-cell receptor (BCR) signaling.[1] The additional inhibition of CK1ε is believed to contribute to its unique activity profile and may modulate T-cell function, potentially leading to a more favorable safety profile compared to other PI3K inhibitors.[3][5]
Copanlisib , in contrast, is a pan-class I PI3K inhibitor with predominant activity against the PI3K-alpha (PI3Kα) and PI3K-delta (PI3Kδ) isoforms.[6][7][8] Its broader inhibition of multiple PI3K isoforms may result in a different spectrum of on-target effects and toxicities.[9]
Below is a diagram illustrating the PI3K signaling pathway and the points of inhibition for both drugs.
Clinical Efficacy in Relapsed/Refractory Lymphoma
Direct head-to-head clinical trials comparing this compound and copanlisib are not available. Therefore, this comparison is based on data from their respective pivotal single-arm clinical trials.
This compound (UNITY-NHL Trial)
The efficacy of this compound was evaluated in the UNITY-NHL trial, a multicenter, open-label study.[10][11] The trial included patients with relapsed or refractory marginal zone lymphoma (MZL) who had received at least one prior anti-CD20-based regimen, and patients with relapsed or refractory follicular lymphoma (FL) who had received at least three prior lines of systemic therapy.[11]
Copanlisib (CHRONOS-1 Trial)
Copanlisib's efficacy was demonstrated in the CHRONOS-1 trial, a single-arm, phase 2 study in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL), including follicular lymphoma, who had received at least two prior therapies.[12][13]
The following table summarizes the key efficacy data from these trials.
| Efficacy Endpoint | This compound (UNITY-NHL - MZL Cohort) | This compound (UNITY-NHL - FL Cohort) | Copanlisib (CHRONOS-1 - FL Cohort) |
| Overall Response Rate (ORR) | 49%[3][11][14] | 43%[3][11][14] | 59%[12][13][15] |
| Complete Response (CR) | 16%[3][11][14] | 3%[3][11][14] | 14%[12][13] |
| Median Duration of Response (DoR) | Not Reached[10][11] | 11.1 months[10][11][14] | 12.2 months[12] |
| Median Progression-Free Survival (PFS) | Not Reached[10] | 10.6 months[10] | 11.2 months[15] |
Safety and Tolerability
The safety profiles of this compound and copanlisib reflect their different mechanisms of action and routes of administration.
This compound , an oral agent, was associated with a notable incidence of diarrhea/colitis and transaminase elevations.[3][16] However, in February 2022, the U.S. FDA announced an investigation into a possible increased risk of death associated with this compound, based on findings from the UNITY-CLL trial.[17][18][19] This ultimately led to the voluntary withdrawal of the drug from the market.[20]
Copanlisib , administered intravenously, is commonly associated with transient, infusion-related hyperglycemia and hypertension, which are considered on-target effects of PI3Kα inhibition.[9][21] These events are typically manageable and resolve shortly after the infusion.[9]
The following table outlines the most common treatment-emergent adverse events (TEAEs) observed in the key clinical trials.
| Adverse Event (Any Grade) | This compound (Integrated Analysis) | Copanlisib (CHRONOS-1) |
| Diarrhea | 52.3%[16] | 36%[12] |
| Nausea | 41.5%[16] | 26%[12] |
| Fatigue | 31.8%[16] | 36%[12] |
| Hyperglycemia | N/A | 54%[12] |
| Hypertension | N/A | 35%[12] |
| Neutropenia | 11.3% (Grade ≥3)[16] | 32% |
| Increased ALT/AST | 5.7% (Grade ≥3)[16] | N/A |
Experimental Protocols
Detailed experimental protocols for the clinical trials are crucial for understanding the context of the presented data. Below are synopses of the methodologies for the pivotal trials.
UNITY-NHL Trial (this compound)
-
Study Design: A multicenter, open-label, multi-cohort, single-arm Phase 2b study.[10][11]
-
Patient Population: Adults with relapsed or refractory MZL (≥1 prior anti-CD20 regimen) or FL (≥2 prior systemic therapies).[10][22]
-
Treatment Regimen: this compound 800 mg administered orally once daily.[3][22] Treatment continued until disease progression or unacceptable toxicity.[3][22]
-
Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee.[10][22]
-
Key Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[10][22]
The workflow for a patient in the UNITY-NHL trial is illustrated below.
CHRONOS-1 Trial (Copanlisib)
-
Study Design: A single-arm, open-label, Phase 2 study.[12][13]
-
Patient Population: Adults with relapsed or refractory indolent B-cell lymphoma who had received at least two prior treatments.[23]
-
Treatment Regimen: Copanlisib 60 mg administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[12][23]
-
Primary Endpoint: Overall Response Rate (ORR) assessed by an independent review committee.[23]
-
Key Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[23]
Conclusion
This compound and copanlisib are both effective inhibitors of the PI3K pathway with demonstrated activity in relapsed/refractory lymphomas. Their distinct selectivity profiles and routes of administration contribute to different efficacy and safety characteristics. While this compound offered the convenience of oral administration and a unique dual-inhibition mechanism, its development was halted due to safety concerns, leading to its market withdrawal.[17][20] Copanlisib remains an important intravenous therapeutic option for patients with relapsed follicular lymphoma, with a manageable safety profile characterized by transient, infusion-related hyperglycemia and hypertension.[9][21]
For researchers and drug development professionals, the contrasting stories of this compound and copanlisib underscore the importance of balancing efficacy with long-term safety. The nuanced differences in PI3K isoform inhibition and the impact of off-target effects are critical considerations for the future development of kinase inhibitors in oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 4. Ukoniq (this compound) FDA Approved for Adults with Relapsed or Refractory Marginal-Zone Lymphoma or Follicular Lymphoman [ahdbonline.com]
- 5. The evidence to date on this compound for the treatment of refractory marginal zone lymphoma and follicular lymphoma [pubmed.ncbi.nlm.nih.gov]
- 6. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Copanlisib - Wikipedia [en.wikipedia.org]
- 9. Optimal Management of Adverse Events From Copanlisib in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. fda.gov [fda.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Aliqopa (copanlisib) for the Treatment of Relapsed Follicular Lymphoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. aacr.org [aacr.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Integrated safety analysis of this compound, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies [pubmed.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. FDA investigating possible increased risk of death with lymphoma medicine Ukoniq (this compound) | FDA [fda.gov]
- 20. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Targeting of B-Cell Receptor Signaling: A Comparative Guide on the Synergistic Effects of Umbralisib with BTK Inhibitors In Vitro
For Researchers, Scientists, and Drug Development Professionals
The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in various B-cell malignancies. Targeting key components of this pathway, such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ), has emerged as a highly effective therapeutic strategy. This guide provides a comparative overview of the scientific rationale and preclinical evidence for the synergistic effects of combining the PI3Kδ inhibitor, umbralisib, with BTK inhibitors. While direct comparative in vitro studies for this compound with a range of BTK inhibitors are limited in publicly available literature, this document synthesizes the existing preclinical evidence for similar combinations and provides detailed experimental protocols to enable further research in this promising area of oncology drug development.
Rationale for Synergy: Dual Blockade of the BCR Pathway
This compound is a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε), while BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib specifically target Bruton's tyrosine kinase. Both PI3Kδ and BTK are essential nodes in the BCR signaling cascade.[1] Preclinical studies have suggested that the combination of a BTK inhibitor with a PI3Kδ inhibitor could lead to a more complete shutdown of the BCR pathway, potentially resulting in synergistic anti-tumor activity and overcoming potential resistance mechanisms.[1][2]
In Vitro Synergistic Effects of PI3K and BTK Inhibition
Quantitative Data: Cell Proliferation and Apoptosis
The combination of a BTK inhibitor and a PI3K inhibitor has been shown to synergistically reduce cell viability and induce apoptosis in lymphoma cell lines.
| Cell Line | Treatment | Concentration (µM) | % Cell Viability Reduction (Combination vs. Single Agents) | Apoptosis/Necrosis Fold Increase (Combination vs. Control) |
| CLBL-1 (Canine DLBCL) | Ibrutinib + AS-605240 | 1 + 10 | Significant synergistic reduction | Significant increase |
| SU-DHL-4 (Human DLBCL) | Ibrutinib + AS-605240 | 1 + 10 | Synergistic reduction | Not specified |
| GL-1 (Canine B-cell Leukemia) | Ibrutinib + AS-605240 | 1 + 10 | Synergistic reduction | Not specified |
Data extrapolated from a study by Bubke et al. (2021) investigating a BTK inhibitor and a PI3Kγ inhibitor. This table serves as an illustrative example of the potential synergistic effects.
Experimental Protocols
To facilitate further research into the synergistic potential of this compound and BTK inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of single agents and their combination on the proliferation of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., TMD8, OCI-Ly10 for DLBCL; JeKo-1, Mino for Mantle Cell Lymphoma)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and BTK inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) dissolved in DMSO
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed lymphoma cells in 96-well plates at a density of 1 x 105 cells/mL in a final volume of 100 µL per well.
-
Prepare serial dilutions of this compound and the respective BTK inhibitor.
-
Treat the cells with single agents or in combination at various concentrations. Include a DMSO-treated control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Analyze the data for synergy using a suitable model, such as the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by single agents and their combination.
Materials:
-
Lymphoma cell lines
-
This compound and BTK inhibitors
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, a BTK inhibitor, or the combination for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
Objective: To assess the impact of the drug combination on downstream signaling proteins in the BCR pathway.
Materials:
-
Lymphoma cell lines
-
This compound and BTK inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-BTK, BTK, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Treat cells with the inhibitors for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation and expression.
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying mechanisms and the experimental approach, the following diagrams are provided.
Caption: Dual inhibition of the BCR pathway by this compound and BTK inhibitors.
Caption: General workflow for assessing in vitro synergy.
References
- 1. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Umbralisib Research Findings: A Comparative Guide
This guide provides an objective comparison of umbralisib's performance with alternative therapies for Marginal Zone Lymphoma (MZL), Follicular Lymphoma (FL), and Chronic Lymphocytic Leukemia (CLL). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of published research findings. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Mechanism of Action: Dual Inhibition of PI3K-delta and CK1-epsilon
This compound is an oral kinase inhibitor that uniquely targets both phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2][3][4][5] The PI3Kδ pathway is a crucial component of the B-cell receptor (BCR) signaling cascade, which is frequently overactive in B-cell malignancies, promoting cell proliferation and survival.[2][6] By selectively inhibiting PI3Kδ, this compound disrupts these pro-survival signals.[2][6] The additional inhibition of CK1ε is believed to contribute to the regulation of immune responses and may mitigate some of the autoimmune and inflammatory side effects associated with other PI3K inhibitors.[2][4]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound and alternative treatments for relapsed/refractory (R/R) Marginal Zone Lymphoma, Follicular Lymphoma, and Chronic Lymphocytic Leukemia based on pivotal clinical trial data.
Table 1: Efficacy in Relapsed/Refractory Marginal Zone Lymphoma (MZL)
| Drug | Trial | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| This compound | UNITY-NHL | 49.3% | 15.9% | Not Reached |
| Ibrutinib | PCYC-1121 | 58% | - | 15.7 months |
| Zanubrutinib | MAGNOLIA | 68.2% | 25.8% | Not Reached |
Table 2: Efficacy in Relapsed/Refractory Follicular Lymphoma (FL)
| Drug | Trial | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| This compound | UNITY-NHL | 45.3% | 5.1% | 10.6 months |
| Idelalisib | Study 101-09 | 56% | 10% | 11 months |
| Duvelisib | DYNAMO | 42.2% | 1% | 9.5 months |
| Copanlisib | CHRONOS-1 | 58.7% | 14.4% | 11.2 months |
Table 3: Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)
| Drug | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Phase 1 | 37% (in a mixed population) | - |
| Acalabrutinib | ASCEND | 83% | Not Reached |
| Venetoclax | M13-982 | 77% | 28.2 months |
Comparative Safety Data
The following tables summarize the frequency of selected grade ≥3 adverse events (AEs) for this compound and alternative treatments. It is important to note that direct comparison of safety data across different trials can be challenging due to variations in study design, patient populations, and reporting practices.
Table 4: Grade ≥3 Adverse Events in Relapsed/Refractory Marginal Zone Lymphoma (MZL)
| Adverse Event | This compound (UNITY-NHL) | Ibrutinib (PCYC-1121) | Zanubrutinib (MAGNOLIA) |
| Neutropenia | 11.5% | - | 11.8% |
| Diarrhea | 10.1% | - | - |
| Anemia | - | 16% | - |
| Pneumonia | - | 8% | - |
| Fatigue | - | 6% | - |
Table 5: Grade ≥3 Adverse Events in Relapsed/Refractory Follicular Lymphoma (FL)
| Adverse Event | This compound (UNITY-NHL) | Idelalisib (Study 101-09) | Duvelisib (DYNAMO) | Copanlisib (CHRONOS-1) |
| Neutropenia | 11.5% | 22% | 24.8% | 23.0% |
| Diarrhea/Colitis | 10.1% | 14% | 14.7% | 8.7% |
| ALT/AST Elevation | 6.7%/7.2% | 14% | - | - |
| Pneumonitis | - | 4% | - | - |
| Anemia | - | 3% | 14.7% | - |
| Thrombocytopenia | - | 6% | 11.6% | - |
| Hyperglycemia | - | - | - | 39.5% |
| Hypertension | - | - | - | 23.1% |
Table 6: Grade ≥3 Adverse Events in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)
| Adverse Event | Acalabrutinib (ASCEND) | Venetoclax (M13-982) |
| Infections | 29% | 33% |
| Neutropenia | - | 42% |
| Anemia | - | 16% |
| Thrombocytopenia | - | 16% |
| Atrial Fibrillation (All Grades) | 8% | - |
| Hypertension (All Grades) | 8% | - |
| Major Hemorrhage (All Grades) | 3% | - |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
To determine the inhibitory activity of this compound against PI3Kδ and CK1ε, a common method is a biochemical kinase assay.
-
Reagents and Materials: Recombinant human PI3Kδ and CK1ε enzymes, ATP, substrate (e.g., a synthetic peptide or lipid), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A dilution series of this compound is prepared.
-
The kinase, substrate, and this compound are incubated together in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a detection reagent and a luminometer or spectrophotometer.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve. Preclinical studies have shown that this compound inhibits PI3Kδ with an IC50 in the low nanomolar range.
Cell Proliferation Assay (Representative Protocol)
The effect of this compound on the proliferation of B-cell lymphoma cell lines can be assessed using a cell viability assay.
-
Cell Lines: B-cell lymphoma cell lines (e.g., from Diffuse Large B-cell Lymphoma or Mantle Cell Lymphoma).
-
Reagents and Materials: Cell culture medium, fetal bovine serum, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
A dilution series of this compound is added to the wells.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added, and luminescence is measured to determine the number of viable cells.
-
-
Data Analysis: The half-maximal effective concentration (EC50) for growth inhibition is calculated from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the clinical evaluation of a novel kinase inhibitor like this compound, based on the design of the UNITY-NHL trial.
Conclusion and Important Considerations
This compound demonstrated clinical activity in patients with relapsed or refractory MZL and FL, with a manageable safety profile in the UNITY-NHL trial.[7][8] However, it is crucial to note that in April 2022, the U.S. Food and Drug Administration (FDA) announced the withdrawal of the Biologics License Application for this compound in combination with ublituximab for the treatment of CLL and the voluntary withdrawal of this compound from the market for its approved uses in MZL and FL. This decision was based on an updated analysis of the UNITY-CLL Phase 3 trial, which showed a potential increased risk of death in patients receiving the combination compared to the control arm.
This guide provides a summary of publicly available data to aid in the independent assessment of this compound's research findings. Researchers should consult the primary publications and regulatory documents for a comprehensive understanding of the data and the context surrounding the drug's development and subsequent withdrawal.
References
- 1. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. www2.tri-kobe.org [www2.tri-kobe.org]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Safety Operating Guide
Safe Disposal of Umbralisib: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for umbralisib, a PI3K-delta and casein kinase 1-epsilon inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, while also providing context on disposal recommendations for patients.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[1]
Recommended PPE:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1][2]
-
Body Protection: Fire/flame resistant and impervious clothing.[1][2]
-
Respiratory Protection: A suitable respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Always handle this compound in a well-ventilated area or with appropriate exhaust ventilation.[1][4]
II. Disposal Procedures for this compound
There are two primary contexts for this compound disposal: in a laboratory setting and in a household setting, particularly following the withdrawal of its FDA approval for clinical use.[5][6][7][8] The procedures for each are distinct.
| Feature | Laboratory Disposal | Household Disposal (Post-FDA Withdrawal) |
| Primary Method | Professional chemical waste disposal service.[1] | Household trash.[5][6] |
| Treatment | Controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1] | Mix with an unappealing substance (e.g., dirt, cat litter, used coffee grounds). Do not crush the tablets.[5][6] |
| Container | Suitable, closed, and clearly labeled containers.[1] | Sealed plastic bag.[5][6] |
| Alternative | Not applicable. | Drug take-back locations (e.g., in a pharmacy) are the preferred method if available.[5][7][8] |
| Regulations | Adherence to local, state, and federal environmental regulations is mandatory.[1] | Follow FDA guidelines for patient drug disposal.[5] |
III. Step-by-Step Laboratory Disposal Protocol
-
Waste Identification and Segregation:
-
Identify all waste materials contaminated with this compound, including pure substance, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling.
-
-
Containment:
-
Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Wear appropriate PPE before attempting to clean the spill.
-
Prevent further leakage if it is safe to do so.[1] Discharge into the environment must be avoided.[1][2]
-
Collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
The approved disposal methods include controlled incineration with flue gas scrubbing or transfer to a chemical destruction plant.[1]
-
Do not dispose of this compound down the drain or in regular trash in a laboratory setting.[1]
-
IV. Logical Workflow for this compound Disposal in a Laboratory Setting
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. targetmol.com [targetmol.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. TGR-1202(this compound)|1532533-67-7|MSDS [dcchemicals.com]
- 5. FDA approval of lymphoma medicine Ukoniq (this compound) is withdrawn due to safety concerns | FDA [fda.gov]
- 6. FDA Withdraws Approval for this compound (Ukoniq) Due to Safety Concerns | Medication Safety Resources [ihs.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
Essential Safety and Handling Protocols for Umbralisib in a Research Setting
This guide provides essential safety, handling, and disposal information for Umbralisib, intended for researchers, scientists, and drug development professionals. The content herein is compiled from safety data sheets and regulatory guidance to ensure the safe management of this compound in a laboratory environment.
Important Regulatory Context: In June 2022, the U.S. Food and Drug Administration (FDA) withdrew its approval for this compound (marketed as Ukoniq) for the treatment of marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][2][3] This decision was based on clinical trial data that indicated a possible increased risk of death in patients receiving the drug.[2][3][4] While its clinical use has been discontinued, this compound may still be handled in research and development settings, which necessitates strict adherence to safety protocols.
Hazard Identification
This compound hydrochloride is classified with several hazards. It is harmful if swallowed, causes both skin and serious eye irritation, and may lead to respiratory irritation.[5] Furthermore, the compound is recognized as very toxic to aquatic life with long-lasting effects.[6]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is critical to minimize exposure risk when handling this compound. Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are fundamental to a safe working environment.[6][7]
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[7][8] | To prevent eye contact which can cause serious irritation.[5] |
| Skin Protection | Chemical-impermeable gloves (materials to be determined by specific lab protocols based on solvent used).[8] | To prevent skin contact which can cause irritation.[5] Gloves must be inspected before use and hands should be washed thoroughly after handling.[8] |
| Impervious laboratory coat or clothing.[6][7] | Provides a barrier against accidental spills and contamination of personal clothing. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6][8] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5] |
| A full-face respirator may be required if exposure limits are exceeded or if irritation occurs.[8] | Necessary for spill cleanup or when adequate ventilation is not available. |
Operational Plans: Handling and Storage
Safe Handling Protocol:
-
Preparation: Work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[6][8]
-
Control Dust: Avoid the formation of dust and aerosols during handling.[6][8]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[8]
-
Tool Usage: Employ non-sparking tools to prevent ignition risks from electrostatic discharge.[8]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling is complete.[8]
Storage Requirements:
-
Store in a tightly sealed container in a cool, well-ventilated place.[6]
-
Protect from direct sunlight and keep away from sources of ignition.[6]
-
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[6][7]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[7][8]
-
Don PPE: Wear full personal protective equipment, including respiratory protection, before entering the spill area.[5][7][8]
-
Containment: Prevent the spill from spreading or entering drains.[7][8]
-
Cleanup: Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[5][7] Decontaminate surfaces by scrubbing with alcohol.[5][7]
-
Disposal: Collect all contaminated materials into a suitable container for disposal according to institutional and local regulations.[5][6]
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[5][7][8] |
| Skin Contact | Immediately remove contaminated clothing.[7][8] Wash the affected skin area thoroughly with soap and plenty of water. Consult a doctor.[8] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[5][7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[5][7][8] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Laboratory Waste: Dispose of this compound and any contaminated materials through an approved waste disposal plant.[6] All disposal practices must be in strict accordance with local, state, and federal regulations. Do not let the chemical enter drains.[8]
-
Disposal of Unused Clinical Medication: For unused medicine outside of a lab setting, the FDA advises using a drug take-back location.[1][2] If one is not available, the FDA provides a method for household trash disposal: mix the uncrushed medicine with an unappealing substance like dirt or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[1][2]
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for handling this compound, including emergency procedures.
References
- 1. FDA approval of lymphoma medicine Ukoniq (this compound) is withdrawn due to safety concerns | FDA [fda.gov]
- 2. Ukoniq (this compound): Drug Safety Communication - FDA Approval of Lymphoma Medicine is Withdrawn Due to Safety Concerns | FDA [fda.gov]
- 3. breakingmed.org [breakingmed.org]
- 4. FDA Withdraws Lymphoma Drug Approval After Investigation [medscape.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. TGR-1202(this compound)|1532533-67-7|MSDS [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
